Celiprolol
描述
属性
IUPAC Name |
3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOATXPAWOHTVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57470-78-7 (mono-hydrochloride) | |
| Record name | Celiprolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020259 | |
| Record name | Celiprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56980-93-9 | |
| Record name | Celiprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56980-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Celiprolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Celiprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Celiprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Celiprolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CELIPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRB57K47QC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
120-122 | |
| Record name | Celiprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Celiprolol's Engagement with the Beta-2 Adrenergic Receptor: An In-Depth Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celiprolol is a third-generation beta-blocker distinguished by its unique pharmacological profile as a cardioselective beta-1 adrenergic receptor antagonist and a partial agonist at the beta-2 adrenergic receptor.[1][2][3] This intrinsic sympathomimetic activity (ISA) at the beta-2 receptor is pivotal to its vasodilatory and bronchodilatory properties, differentiating it from traditional beta-blockers.[1][4] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's interaction with the beta-2 adrenergic receptor signaling pathway. It consolidates quantitative data on its binding and functional activity, details key experimental methodologies, and presents visual representations of the involved signaling cascades and experimental workflows.
Introduction: The Unique Profile of this compound
This compound represents a significant advancement in beta-adrenoceptor modulation. Unlike non-selective beta-blockers that can induce bronchoconstriction and peripheral vasoconstriction, this compound's partial beta-2 agonism mitigates these adverse effects. This dual action of beta-1 blockade and beta-2 stimulation makes this compound an effective antihypertensive and antianginal agent with a favorable side-effect profile. Its vasodilatory effects are primarily mediated through the stimulation of beta-2 adrenoceptors on vascular smooth muscle. Furthermore, evidence suggests that this compound may also engage other signaling pathways, including nitric oxide (NO) production, contributing to its overall cardiovascular effects.
Quantitative Analysis of this compound's Interaction with Beta-Adrenergic Receptors
The following table summarizes the key quantitative parameters defining this compound's interaction with beta-1 and beta-2 adrenergic receptors, derived from various in vitro and in vivo studies.
| Parameter | Receptor Subtype | Species/Tissue | Value | Reference |
| pA2 | Beta-1 (chronotropic) | Guinea Pig Atria | 7.84 ± 0.07 | |
| pA2 | Beta-1 (inotropic) | Guinea Pig Atria | 7.79 ± 0.06 | |
| pA2 | Beta-2 (tracheal relaxation) | Guinea Pig Trachea | 6.45 ± 0.11 | |
| Ki | Beta-2 | Failing Human Ventricular Myocardium | 15.7 (without Gpp(NH)p), 23.9 (with Gpp(NH)p) |
pA2: A measure of the potency of an antagonist in a pharmacological experiment. A higher pA2 value indicates a higher affinity of the antagonist for its receptor. Ki: The inhibition constant for a drug; the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.
The Beta-2 Adrenergic Receptor Signaling Pathway: this compound's Mechanism of Action
This compound, as a partial agonist, binds to the beta-2 adrenergic receptor and induces a conformational change, albeit to a lesser extent than a full agonist. This interaction initiates a cascade of intracellular events:
-
Receptor Binding and G-Protein Activation: this compound binds to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event promotes the coupling of the receptor to the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to the physiological effects of beta-2 receptor stimulation, such as smooth muscle relaxation (vasodilation and bronchodilation).
Some studies suggest that the intrinsic sympathomimetic activity of beta-blockers like this compound results in a modest stimulation of adenylyl cyclase activity.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the beta-2 adrenergic receptor.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.
-
Objective: To quantify the affinity of this compound for the beta-2 adrenergic receptor.
-
Materials:
-
Cell membranes expressing the beta-2 adrenergic receptor (e.g., from S49 lymphoma cells or failing human ventricular myocardium).
-
Radiolabeled ligand with high affinity for the beta-2 receptor (e.g., [125I]iodocyanopindolol).
-
This compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like propranolol).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.
-
In a parallel set of tubes, incubate the membranes with the radiolabeled ligand and the non-specific binding control.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which is then used to calculate the Ki value.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the beta-2 adrenergic signaling pathway.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a partial agonist at the beta-2 adrenergic receptor.
-
Materials:
-
Intact cells expressing the beta-2 adrenergic receptor (e.g., S49 lymphoma cells).
-
This compound at various concentrations.
-
A full agonist (e.g., isoproterenol) as a positive control.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (optional, to amplify the cAMP response).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based).
-
-
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of this compound or the full agonist for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a suitable detection kit.
-
Construct dose-response curves and determine the EC50 and Emax values for this compound.
-
Isolated Tissue Bath Assay for Vasodilation
This ex vivo assay directly measures the functional consequence of this compound's beta-2 agonism on vascular smooth muscle relaxation.
-
Objective: To assess the vasodilatory effect of this compound and confirm its mediation through beta-2 adrenoceptors.
-
Materials:
-
Isolated blood vessels (e.g., human arteries and veins, guinea pig mesenterium coli).
-
Organ bath system with physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isometric force transducer.
-
A vasoconstrictor to pre-contract the tissues (e.g., 5-hydroxytryptamine or potassium).
-
This compound at various concentrations.
-
A beta-2 selective antagonist (e.g., ICI 118,551) to confirm receptor specificity.
-
-
Procedure:
-
Mount helical strips of the blood vessels in the organ baths.
-
Allow the tissues to equilibrate under a resting tension.
-
Pre-contract the tissues with a vasoconstrictor.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound and record the relaxation response.
-
In a separate set of experiments, pre-incubate the tissues with a beta-2 antagonist before adding this compound to determine if the relaxation is blocked.
-
Express the relaxation as a percentage of the pre-contraction and construct concentration-response curves.
-
Conclusion
This compound's distinctive pharmacological profile is a direct consequence of its partial agonism at the beta-2 adrenergic receptor. This activity, mediated through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway, translates into clinically significant vasodilation and bronchodilation. The experimental methodologies detailed herein provide a robust framework for the continued investigation and characterization of this compound and other selective adrenoceptor modulators. A thorough understanding of these mechanisms is paramount for the rational design and development of future cardiovascular therapeutics with improved efficacy and safety profiles.
References
- 1. Preclinical pharmacology of this compound: a cardioselective beta-adrenergic antagonist and mild vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a new beta adrenoceptor antagonist with novel ancillary properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Celiprolol's Impact on TGF-β Signaling in Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway in cellular proliferation, differentiation, and extracellular matrix (ECM) production. In fibroblasts, its overactivation is a key driver of fibrosis, a pathological process characterized by excessive ECM deposition that can lead to organ dysfunction. Celiprolol, a third-generation beta-blocker with β1-antagonist and partial β2-agonist activity, has shown promise in mitigating fibrosis, particularly in the cardiovascular system. This technical guide provides an in-depth analysis of the known and inferred effects of this compound on TGF-β signaling in fibroblasts, supported by experimental evidence and detailed methodologies for further research.
Core Mechanism: this compound's Attenuation of Profibrotic TGF-β Signaling
While direct in-vitro studies on the effect of this compound on cultured fibroblasts are limited in the current scientific literature, in-vivo evidence strongly suggests that this compound suppresses key components of the TGF-β signaling pathway. A seminal study on deoxycorticosterone acetate (DOCA)-salt hypertensive rats demonstrated that this compound treatment leads to a significant reduction in the expression of TGF-β1 and type I collagen in the heart, key markers of fibrotic activity.[1] This suggests a direct or indirect inhibitory effect of this compound on cardiac fibroblasts, which are the primary producers of collagen in the heart.
The unique pharmacological profile of this compound, particularly its β2-adrenergic receptor agonism, may contribute to its anti-fibrotic effects. Stimulation of the β2-adrenergic receptor is known to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP can counteract TGF-β1-induced myofibroblast differentiation and ECM production in fibroblasts. This provides a plausible mechanism for this compound's observed effects.
Data Presentation: Summary of In-Vivo Findings
The following table summarizes the key quantitative findings from the in-vivo study by Shimizu et al. (2002), which investigated the effects of this compound on cardiac remodeling in hypertensive rats.
| Parameter | Control Group | DOCA-Salt Hypertensive Group | DOCA-Salt + this compound Group |
| TGF-β1 mRNA Expression (relative units) | Baseline | Significantly Increased | Suppressed |
| Type I Collagen mRNA Expression (relative units) | Baseline | Significantly Increased | Suppressed |
| Perivascular Fibrosis | Minimal | Marked Increase | Significantly Inhibited |
Note: This data is derived from an in-vivo animal model and suggests an effect on cardiac fibroblasts. Further in-vitro studies are required to quantify the direct effects of this compound on fibroblast TGF-β signaling.
The TGF-β Signaling Pathway in Fibroblasts
TGF-β exerts its effects on fibroblasts through a well-defined signaling cascade, leading to the transcription of target genes involved in fibrosis.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effect of this compound on TGF-β signaling in fibroblasts.
Fibroblast Cell Culture and Treatment
-
Cell Source: Primary human cardiac or dermal fibroblasts are recommended for maximal clinical relevance.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment Protocol:
-
Seed fibroblasts in appropriate culture plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 24 hours in DMEM with 0.5% FBS to synchronize their cell cycle.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for the desired time points (e.g., 30 minutes for phosphorylation studies, 24-48 hours for gene and protein expression studies).
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with TGF-β1 alone.
-
Western Blotting for Smad Phosphorylation
-
Objective: To quantify the effect of this compound on the phosphorylation of Smad2 and Smad3, the key downstream effectors of the canonical TGF-β pathway.
-
Procedure:
-
Lyse the treated fibroblasts in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad2 (Ser465/467), phospho-Smad3 (Ser423/425), total Smad2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Objective: To measure the effect of this compound on the mRNA expression of TGF-β target genes involved in fibrosis.
-
Procedure:
-
Isolate total RNA from treated fibroblasts using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for target genes such as COL1A1 (Collagen Type I Alpha 1), COL3A1 (Collagen Type III Alpha 1), ACTA2 (α-Smooth Muscle Actin), and TGFB1.
-
Use a housekeeping gene (e.g., GAPDH or B2M) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Immunofluorescence for α-Smooth Muscle Actin (α-SMA)
-
Objective: To visualize the effect of this compound on the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.
-
Procedure:
-
Grow fibroblasts on glass coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow to assess the impact of this compound on TGF-β-induced fibrotic responses in fibroblasts.
Logical Relationship: this compound's Anti-Fibrotic Mechanism
The proposed anti-fibrotic mechanism of this compound in the context of TGF-β signaling in fibroblasts can be summarized as follows:
Conclusion
This compound demonstrates significant potential as an anti-fibrotic agent, likely through its inhibitory effects on the TGF-β signaling pathway in fibroblasts. While direct in-vitro evidence is still emerging, in-vivo data strongly supports this hypothesis. The unique dual action of this compound as a β1-blocker and β2-agonist provides a compelling rationale for its therapeutic benefits beyond its primary cardiovascular indications. Further research utilizing the detailed experimental protocols outlined in this guide will be crucial to fully elucidate the molecular mechanisms of this compound's action and to explore its broader applications in the treatment of fibrotic diseases.
References
An In-depth Technical Guide to the Synthesis of Celiprolol from 4-Chloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and industrially applicable synthesis route for celiprolol hydrochloride, a cardioselective β-blocker, commencing from the readily available starting material, 4-chloronitrobenzene.[1] The described pathway involves a multi-step process encompassing hydrolysis, acetylation, reduction, acylation, a Fries rearrangement, Williamson ether synthesis, and epoxide ring-opening.[1] This guide provides detailed experimental protocols for the key transformations and summarizes quantitative data in structured tables for clarity and comparative analysis.
Overall Synthesis Pathway
The synthesis of this compound from 4-chloronitrobenzene can be conceptualized as the sequential construction of the key functionalities of the target molecule. The overall transformation is depicted below:
References
An In-depth Technical Guide to the Synthesis and Purification of Celiprolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for celiprolol hydrochloride, a cardioselective beta-blocker. The information presented is curated from scientific literature and patent filings to assist researchers and professionals in the development and manufacturing of this active pharmaceutical ingredient (API). This document details synthetic routes, purification protocols, impurity profiles, and analytical methods, with a focus on providing actionable experimental procedures and comparative data.
Synthesis of this compound Hydrochloride
An improved and industrially viable synthetic route for this compound hydrochloride starts from the readily available precursor, 4-chloronitrobenzene. This pathway involves a series of chemical transformations designed for efficiency and scalability, achieving a notable overall yield.[1]
A key step in this synthesis is an optimized Fries rearrangement, which contributes to the improved overall efficiency of the process.[1] The total yield of this synthetic route is reported to be 39.1% based on the starting material, 4-chloronitrobenzene.[1]
Synthetic Pathway
The synthesis of this compound hydrochloride from 4-chloronitrobenzene can be visualized as a multi-step process. The key transformations include hydrolysis, acetylation, Fries rearrangement, Williamson etherification, epoxide ring-opening, and finally, salt formation to yield the hydrochloride salt.[1]
Caption: Synthetic pathway of this compound Hydrochloride from 4-Chloronitrobenzene.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound hydrochloride.
The Fries rearrangement of 4-nitrophenyl acetate is a critical step. An improved method utilizes a molten salt mixture as a solvent, which is more environmentally friendly than traditional solvents like nitrobenzene.[1]
-
Reactants: 4-Nitrophenyl acetate, Aluminum chloride, Sodium chloride.
-
Procedure:
-
A mixture of aluminum chloride and sodium chloride is heated to form a molten salt.
-
4-Nitrophenyl acetate is added to the molten salt.
-
The reaction mixture is heated at a specific temperature for a set duration to effect the rearrangement.
-
The reaction is quenched, and the product is isolated and purified.
-
-
Yield: This improved Fries rearrangement step is reported to have a high yield.
This step involves the reaction of the phenolic hydroxyl group with epichlorohydrin to form the corresponding glycidyl ether.
-
Reactants: 2-Acetyl-4-nitrophenol derivative, Epichlorohydrin, Base (e.g., Sodium Hydroxide).
-
Procedure:
-
The phenolic starting material is dissolved in a suitable solvent.
-
A base is added to deprotonate the phenol, forming the phenoxide.
-
Epichlorohydrin is added, and the reaction mixture is heated to facilitate the nucleophilic substitution.
-
The product is isolated after an appropriate work-up procedure.
-
The final steps involve the regioselective opening of the epoxide ring with tert-butylamine, followed by the formation of the hydrochloride salt.
-
Reactants: The glycidyl ether intermediate, tert-Butylamine, Hydrochloric acid.
-
Procedure:
-
The epoxide intermediate is reacted with an excess of tert-butylamine.
-
The reaction mixture is typically heated to ensure complete reaction.
-
After the reaction is complete, the excess amine and solvent are removed.
-
The resulting this compound base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the this compound hydrochloride salt.
-
Purification of this compound Hydrochloride
The purification of this compound is crucial to ensure the final API meets the stringent purity requirements for pharmaceutical use. Crystallization is the most commonly employed method for the purification of both this compound base and its hydrochloride salt.
Purification Workflow
A typical purification process involves the crystallization of the crude this compound base, followed by its conversion to the hydrochloride salt, which may be further purified by crystallization.
Caption: Purification workflow for this compound Hydrochloride via crystallization.
Experimental Protocol for Crystallization of this compound Base and Formation of Form I Hydrochloride
An improved process for preparing pure this compound base in its monohydrate form involves crystallization from carboxylic acid ester solvents. This pure base is then converted to the desired polymorphic Form I of this compound hydrochloride.
-
Purification of this compound Base:
-
Dissolve the crude this compound base in a suitable carboxylic acid ester solvent (e.g., ethyl acetate) at ambient temperature.
-
Stir the solution at a low temperature (e.g., 2-5°C) for an extended period (e.g., 12 hours) to induce crystallization.
-
Filter the resulting solid to isolate the pure this compound base.
-
Dry the this compound base at a controlled temperature (e.g., 30-35°C).
-
-
Preparation of this compound Hydrochloride Form I:
-
Dissolve the purified this compound base (with a water content of 4-5%) in a mixture of acetone and water.
-
Treat the solution with activated carbon and filter.
-
Cool the filtrate to 15-20°C and seed with this compound hydrochloride Form I crystals.
-
Adjust the pH to 5.8-6.3 by adding concentrated hydrochloric acid.
-
Stir the mixture for 30 minutes at 15-20°C to allow for complete precipitation.
-
Filter the this compound hydrochloride and dry it under a vacuum.
-
Quantitative Data on Purification
The crystallization process significantly reduces the levels of impurities in the final product.
| Impurity Data | Crude this compound Base | Purified this compound Base | This compound Hydrochloride Form I |
| Total Unknown Impurities | Not specified | 0.08% | < 0.1% |
Impurity Profiling
Understanding the impurity profile of this compound hydrochloride is critical for ensuring its safety and efficacy. Various process-related impurities and degradation products can be present in the final API.
Commonly identified impurities include:
-
Impurity B: 1,3-bis[3-acetyl-4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]urea
-
Impurity C: 1-{3-acetyl-4-[(2RS)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-3-(1,1-dimethylethyl)urea
-
Impurity E: 1,1'-[[(1,1-dimethylethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy(3-acetyl-1,4-phenylene)]]bis(3,3-diethylurea)
The European Pharmacopoeia specifies the following limits for related substances in this compound hydrochloride:
-
Any one specified impurity: Not more than 0.2%
-
Any other impurity (known/unknown): Not more than 0.1%
-
Total impurities: Not more than 0.5%
The purification process described in the patent aims to produce this compound hydrochloride with total impurities of less than 0.1%, which is well within the pharmacopoeial limits.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound hydrochloride and quantifying its impurities.
A typical HPLC method for impurity profiling involves:
-
Column: A reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength.
Stress degradation studies have been performed on this compound hydrochloride under various conditions (acidic, basic, neutral hydrolysis, photolytic, oxidative, and thermal) to identify potential degradation products. These studies are essential for establishing the stability-indicating nature of the analytical methods.
References
Celiprolol's Influence on Extracellular Matrix Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celiprolol, a third-generation beta-blocker with unique vasodilatory properties, has garnered significant attention for its potential therapeutic effects in connective tissue disorders, particularly vascular Ehlers-Danlos syndrome (vEDS). Its mechanism of action extends beyond simple blood pressure control, impacting the intricate network of the extracellular matrix (ECM). This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the gene expression of key ECM components. While direct, comprehensive quantitative data remains an area of active research, this document synthesizes available preclinical and clinical evidence, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a valuable resource for researchers and drug development professionals.
Introduction
The extracellular matrix is a dynamic and complex network of proteins and proteoglycans that provides structural support to tissues and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and migration. Key components of the vascular ECM include collagens (primarily types I and III), elastin, fibronectin, and laminins. The homeostasis of the ECM is tightly regulated by a balance between the synthesis of these components and their degradation by matrix metalloproteinases (MMPs), which are, in turn, controlled by tissue inhibitors of metalloproteinases (TIMPs).
This compound's interest in the context of ECM remodeling stems from its clinical efficacy in reducing vascular events in patients with vEDS, a genetic disorder characterized by defects in type III collagen. This has led to investigations into its molecular mechanisms, focusing on its potential to modulate the expression of ECM-related genes.
Impact of this compound on the Gene Expression of Extracellular Matrix Components
The available evidence suggests that this compound's effects on ECM gene expression are multifaceted and context-dependent, particularly concerning its influence on the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Collagens
Mutations in the COL3A1 gene, which encodes the pro-alpha1(III) chain of type III collagen, are the cause of vEDS. Therefore, the effect of this compound on collagen gene expression is of paramount interest.
-
In a rat model of hypertension, long-term treatment with this compound was found to suppress the upregulated expression of type I collagen [1]. This suggests an anti-fibrotic effect in the context of hypertensive cardiovascular remodeling.
TGF-β Signaling
The TGF-β pathway is a critical regulator of ECM homeostasis. Its role in vEDS and the influence of this compound are complex and appear contradictory at first glance.
-
Elevated TGF-β levels have been observed in vEDS patients, potentially as a compensatory response to impaired collagen synthesis[2]. This overexpression might contribute to vascular fragility by altering the balance of ECM production and degradation.
-
Some research suggests that this compound exerts its protective effects by stabilizing TGF-β signaling , which in turn enhances collagen synthesis and improves the mechanical integrity of blood vessels.
-
However, a study on hypertensive rats demonstrated that this compound suppressed the expression of TGF-β1 . This discrepancy suggests that this compound's effect on the TGF-β pathway may depend on the underlying pathology (e.g., hypertension-induced fibrosis vs. a genetic collagen defect).
Other Extracellular Matrix Components
Direct evidence for the impact of this compound on the gene expression of other key ECM components is limited. However, studies on vEDS fibroblasts, which represent the disease state this compound aims to treat, show a general dysregulation of the ECM.
-
Fibronectin: vEDS fibroblasts exhibit increased expression of fibronectin. The effect of this compound on fibronectin gene expression has not been directly reported.
-
Elastin: While not directly studied in the context of this compound treatment, the integrity of elastic fibers is crucial for vascular health.
-
Lysyl Oxidase (LOX): This enzyme is responsible for the cross-linking of collagen and elastin. vEDS fibroblasts show elevated expression and activity of LOX. The impact of this compound on LOX gene expression is an important area for future research.
-
Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs): The balance between MMPs and TIMPs is critical for ECM turnover. While the direct effect of this compound on their gene expression is not well-documented, doxycycline, an MMP inhibitor, has shown some beneficial effects in a mouse model of vEDS. This suggests that modulating ECM degradation is a viable therapeutic strategy.
Quantitative Data Summary
| Gene Family | Specific Gene(s) | Cell/Tissue Type | Condition | Effect of this compound | Reference(s) |
| Collagens | Type I Collagen | Rat heart and blood vessels | DOCA-salt hypertension | Suppressed expression | |
| Type III Collagen (procollagen) | Human skin fibroblasts | Vascular Ehlers-Danlos Syndrome (vEDS) | No change in expression level, but improved fibril size | ||
| Growth Factors | TGF-β1 | Rat heart and blood vessels | DOCA-salt hypertension | Suppressed expression | |
| TGF-β signaling | - | Vascular Ehlers-Danlos Syndrome (vEDS) | Hypothesized to stabilize signaling to enhance collagen synthesis |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the impact of this compound on ECM gene expression. These are generalized protocols and would require optimization for specific experimental conditions.
In Vitro Treatment of Vascular Smooth Muscle Cells
This protocol outlines the steps for treating cultured vascular smooth muscle cells (VSMCs) with this compound to analyze subsequent changes in gene expression.
-
Cell Culture:
-
Human aortic smooth muscle cells (HASMCs) are cultured in Smooth Muscle Growth Medium (SmGM) supplemented with 5% fetal bovine serum (FBS), 0.5 ng/mL human epidermal growth factor, 2 ng/mL human fibroblast growth factor, and 5 µg/mL insulin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency and used for experiments between passages 4 and 8.
-
-
This compound Treatment:
-
HASMCs are seeded in 6-well plates at a density of 2 x 10^5 cells per well.
-
After 24 hours, the culture medium is replaced with a serum-free medium for 12 hours to synchronize the cells.
-
Cells are then treated with varying concentrations of this compound hydrochloride (e.g., 1, 10, 50 µM) or a vehicle control (e.g., sterile water or PBS) for a specified duration (e.g., 24, 48 hours).
-
-
RNA Isolation and Quantitative Real-Time PCR (qPCR):
-
Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for target ECM genes (e.g., COL1A1, COL3A1, ELN, FN1, MMP2, MMP9, TIMP1, TIMP2, LOX) and a housekeeping gene (e.g., GAPDH, ACTB).
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
-
Western Blot Analysis for ECM Proteins
This protocol describes the detection and quantification of ECM protein levels in cell lysates or tissue homogenates following this compound treatment.
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
For tissue samples, the tissue is homogenized in RIPA buffer.
-
The lysates are centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 4-12% SDS-polyacrylamide gel.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the target ECM proteins (e.g., anti-Collagen III, anti-Fibronectin) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways of this compound's impact on ECM gene expression.
Experimental Workflow
Caption: Workflow for investigating this compound's effect on ECM gene and protein expression.
Conclusion and Future Directions
This compound demonstrates a complex and potentially beneficial impact on the extracellular matrix, particularly in the context of vascular connective tissue disorders. The current body of evidence suggests that its mechanisms involve the modulation of collagen synthesis and the TGF-β signaling pathway, although the precise nature of this regulation appears to be context-dependent and requires further elucidation.
A significant gap in the current knowledge is the lack of comprehensive quantitative data on the effect of this compound on the gene expression of a wide array of ECM components. Future research should prioritize:
-
In-depth gene expression profiling: Utilizing techniques like RNA sequencing and targeted qPCR arrays to systematically analyze the effect of this compound on the expression of all major ECM genes in relevant cell types (e.g., vascular smooth muscle cells, fibroblasts from vEDS patients).
-
Proteomic analysis: To complement gene expression data and understand the impact on the final protein composition of the ECM.
-
Functional studies: To correlate changes in gene and protein expression with functional outcomes, such as the biomechanical properties of the ECM.
-
Clarification of the TGF-β paradox: Further investigation is needed to understand the differential effects of this compound on TGF-β signaling in different pathological contexts.
By addressing these research questions, a more complete picture of this compound's mechanism of action on the extracellular matrix will emerge, paving the way for more targeted and effective therapeutic strategies for vEDS and potentially other connective tissue disorders.
References
Celiprolol and Its Effects on Collagen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celiprolol, a third-generation beta-blocker with unique pharmacological properties, has garnered significant attention for its potential therapeutic role in connective tissue disorders, particularly vascular Ehlers-Danlos syndrome (vEDS). This technical guide provides an in-depth analysis of the current understanding of this compound's effects on collagen synthesis. It summarizes quantitative data from preclinical studies, details relevant experimental protocols, and elucidates the proposed signaling pathways through which this compound is believed to exert its effects on the extracellular matrix.
Introduction
Vascular Ehlers-Danlos syndrome is a severe, life-threatening genetic disorder characterized by defects in type III collagen, encoded by the COL3A1 gene.[1][2] This deficiency leads to arterial fragility, increasing the risk of dissections and ruptures. This compound, a cardioselective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist, has emerged as a promising therapeutic agent for vEDS.[3] It is thought to not only reduce hemodynamic stress on the vasculature but also to promote the synthesis of normal collagen, thereby improving the biomechanical integrity of blood vessels.[1][3] This guide will explore the scientific evidence supporting these claims.
Quantitative Data on this compound's Effects
While direct quantitative data on the percentage increase in collagen synthesis in human fibroblasts following this compound treatment is not extensively available in the current literature, preclinical studies on animal models of vEDS provide valuable insights into its effects on tissue integrity.
A key study in a Col3a1 heterozygous mouse model of vEDS demonstrated that treatment with this compound significantly improved the biomechanical integrity of the aorta. This was measured by the force required to cause aortic rupture.
| Parameter | Untreated vEDS Mice (mN) | This compound-Treated vEDS Mice (mN) | Percentage Increase in Rupture Force | Reference |
| Aortic Rupture Force (Descending Aorta - S2) | 296.7 | 395.2 | ~33.2% | |
| Aortic Rupture Force (Descending Aorta - S3) | 245.5 | 303.3 | ~23.5% |
Table 1: Effect of this compound on Aortic Rupture Force in a vEDS Mouse Model.
In a case report involving a vEDS patient, skin biopsies taken before and after three years of this compound administration showed qualitative improvements. While procollagen III expression levels remained similar, there was a noticeable improvement in the size differences of collagen fibrils, and endoplasmic reticulum (ER) dilation was no longer observed after treatment, suggesting a reduction in cellular stress and improved collagen fibril organization.
Proposed Signaling Pathways
The primary mechanism by which this compound is thought to influence collagen synthesis is through its partial agonist activity at the β2-adrenergic receptor, which appears to intersect with the Transforming Growth Factor-β (TGF-β) signaling pathway.
β2-Adrenergic Receptor Signaling
This compound's β2-agonist activity is proposed to stimulate the Gs-alpha subunit of the G-protein coupled receptor. This activation leads to a cascade of intracellular events, ultimately influencing gene transcription related to collagen synthesis.
Crosstalk with TGF-β Signaling
The TGF-β pathway is a central regulator of fibrosis and extracellular matrix production, including collagen. It is suggested that the cAMP/PKA pathway, activated by this compound's β2-adrenergic stimulation, can modulate TGF-β signaling. While the precise mechanism of crosstalk is still under investigation, evidence suggests that PKA can influence the activity of Smad proteins, the key downstream effectors of the TGF-β pathway. This modulation may lead to a more regulated and potentially beneficial collagen synthesis, contributing to improved tissue integrity.
Experimental Protocols
In Vivo Mouse Model of vEDS
This protocol is based on a study that investigated the effect of this compound on the biomechanical integrity of the aorta in a mouse model of vEDS (Col3a1 heterozygous mice).
-
Animal Model: Col3a1 heterozygous mice, which mimic the genetic defect in vEDS.
-
Treatment: this compound was administered to 4-week-old mice for 4 weeks at a dose of 200 mg/kg/day.
-
Outcome Measurement: The primary outcome was the biomechanical integrity of the thoracic aorta, assessed by measuring the maximum tensile force at rupture of uniaxially stretched aortic rings.
-
Procedure:
-
At the end of the treatment period, mice were euthanized.
-
The thoracic aorta was carefully excised and dissected into rings.
-
Aortic rings were mounted on a tissue puller.
-
The rings were uniaxially stretched at a constant rate until rupture.
-
The maximum force (in millinewtons, mN) required to cause rupture was recorded.
-
References
Celiprolol's Binding Affinities to Beta-Adrenoceptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celiprolol is a third-generation beta-blocker distinguished by a unique pharmacological profile. It exhibits cardioselectivity through its antagonist activity at the β1-adrenergic receptor, while simultaneously demonstrating partial agonist activity at the β2-adrenoceptor and agonist effects at the β3-adrenoceptor.[1][2][3] This multifaceted interaction with the beta-adrenoceptor family underlies its clinical efficacy in treating hypertension and angina pectoris, potentially with a more favorable side-effect profile compared to non-selective beta-blockers.[1][4] This technical guide provides a comprehensive overview of this compound's binding affinities to β-adrenoceptors, details the experimental protocols used for these determinations, and illustrates the associated signaling pathways.
Core Data: Binding Affinities of this compound
The binding affinity of a ligand for its receptor is a critical determinant of its pharmacological effect. For this compound, these affinities have been characterized using various in vitro methods, including radioligand binding assays and functional assays. The data presented below summarizes key findings from studies on human and animal tissues, as well as recombinant receptor systems.
| Receptor Subtype | Ligand Action | Affinity Metric | Value | Tissue/System | Reference |
| β1-Adrenoceptor | Antagonist | Ki | ~114 nM | Human Myocardial Membranes | |
| Antagonist | pA2 | 8.03 | Guinea Pig Right Atria (Chronotropic) | ||
| Antagonist | pA2 | 7.98 | Guinea Pig Papillary Muscle (Inotropic) | ||
| β2-Adrenoceptor | Partial Agonist | Ki | ~1260 nM | Human Lung Tissue | |
| Partial Agonist | pA2 | 6.43 | Guinea Pig Tracheal Relaxation | ||
| β3-Adrenoceptor | Agonist | - | - | Porcine Coronary Arteries |
Note: Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Data for β3-adrenoceptor affinity is primarily functional, demonstrating agonism, with specific Ki values being less commonly reported in the reviewed literature. One study calculated a β1-selectivity factor of eleven for this compound based on its higher affinity for β1-adrenoceptors in the heart compared to β2-adrenoceptors in the lung.
Experimental Protocols
The determination of this compound's binding affinities relies on precise and validated experimental methodologies. The following sections detail the typical protocols for radioligand binding assays and functional assays used to characterize these interactions.
Radioligand Competitive Binding Assay
This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled drug, such as this compound, by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Tissues (e.g., human myocardium or lung) or cells expressing the target beta-adrenoceptor subtype (e.g., CHO or HEK293 cells stably transfected with the human β1, β2, or β3 adrenoceptor gene) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the receptors.
-
The final membrane pellet is resuspended in a suitable buffer, and protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
2. Binding Incubation:
-
A fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 or 125I-cyanopindolol) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.
-
The incubation is carried out in a specific assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine). This traps the membrane-bound radioligand on the filter while the unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., for β3-Adrenoceptor Agonism)
Functional assays are essential to characterize the agonist or antagonist nature of a drug's interaction with a receptor.
1. Tissue Preparation:
-
Isolated tissues, such as porcine coronary artery rings, are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
2. Experimental Procedure:
-
The tissues are allowed to equilibrate under a resting tension.
-
A contractile agent (e.g., a thromboxane A2 mimetic like U46619) is used to induce a stable pre-contraction.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath and measuring the resulting relaxation of the tissue.
-
To confirm the involvement of the β3-adrenoceptor, the experiment can be repeated in the presence of a selective β3-adrenoceptor antagonist (e.g., L-748,337 or SR 59230A). A rightward shift in the this compound concentration-response curve in the presence of the antagonist indicates competitive antagonism at the β3-adrenoceptor.
Signaling Pathways and Experimental Workflows
The distinct interactions of this compound with each beta-adrenoceptor subtype trigger different downstream signaling cascades. These, along with the experimental workflow for determining binding affinity, can be visualized using diagrams.
References
- 1. This compound: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: A Unique Selective Adrenoceptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound, a new cardioselective beta 1-adrenergic blocker with vasodilating properties, in the treatment of mild to moderate hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Celiprolol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celiprolol is a third-generation beta-blocker distinguished by a unique pharmacological profile that combines cardioselective β1-adrenergic antagonism with partial β2-adrenergic agonism and weak α2-adrenergic antagonism.[1][2][3] This multifaceted mechanism of action confers a distinct therapeutic profile, setting it apart from traditional beta-blockers. Preclinical research has been instrumental in elucidating the nuanced pharmacology of this compound, revealing its potential for vasodilation, bronchodilation, and positive effects on nitric oxide production, in addition to its primary antihypertensive and antianginal properties.[1][3] This in-depth technical guide synthesizes the core preclinical pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows to support further research and development.
Core Pharmacological Profile
This compound's distinctiveness lies in its selective interaction with multiple adrenergic receptor subtypes. It acts as a competitive antagonist at β1-adrenoceptors, primarily located in the heart, while simultaneously functioning as a partial agonist at β2-adrenoceptors, which are abundant in the smooth muscle of the vasculature and bronchi. Furthermore, it exhibits a weak antagonistic effect on α2-adrenoceptors.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative parameters from preclinical studies that define this compound's interaction with its molecular targets and its functional effects in various experimental models.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| β-Adrenergic (general) | Ki | 1.4 x 10⁻⁷ to 8.3 x 10⁻⁶ M | - | |
| β1-Adrenergic | Ki | 2.6 x 10⁻⁷ M | Dog ventricular muscle | |
| α2-Adrenergic | - | ~10-fold higher affinity vs. α1 | Rat cerebral cortex | |
| α-Adrenergic (general) | - | At least 100-fold lower affinity vs. β-receptors | - |
Table 2: In Vitro Functional Activity of this compound
| Parameter | Agonist/Effect | Value | Species/Tissue | Reference |
| pA2 | Isoproterenol (positive chronotropic) | 8.03 | Guinea pig right atrium | |
| pA2 | Isoproterenol (positive inotropic) | 7.98 | Guinea pig papillary muscle | |
| pA2 | Isoproterenol (tracheal relaxation) | 6.43 | Guinea pig trachea | |
| pA2 | UK-14304 (contraction) | 4.95 | Rat tail artery |
Table 3: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Effect | Effective Dose | Reference |
| Rat (catecholamine-depleted, anesthetized, vagotomized) | Dose-related increase in heart rate and decrease in blood pressure | 10 µg/kg to 1 mg/kg i.v. | |
| Dog | Inhibition of clonidine-induced vasoconstriction | 10 mg/kg | |
| Rat | Inhibition of clonidine-induced vasoconstriction | ≥ 12.5 mg/kg | |
| Rabbit (myocardial infarction model) | Reduction in infarct size | 1 and 10 mg/kg/h i.v. |
Key Signaling Pathways
This compound's engagement with its target receptors initiates downstream signaling cascades that mediate its physiological effects. A key pathway influenced by this compound is the nitric oxide (NO) signaling pathway, contributing to its vasodilatory properties.
Figure 1. This compound-mediated nitric oxide signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This assay quantifies the affinity of this compound for different adrenergic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1-, β2-, and α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from rat heart for β1, rat reticulocytes for β2, or rat cerebral cortex for α2).
-
Radioligand specific for the receptor subtype (e.g., [³H]-dihydroalprenolol for β-receptors, [³H]-yohimbine for α2-receptors).
-
This compound solutions of varying concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the incubation buffer.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Figure 2. Workflow for Radioligand Binding Assay.
Isolated Tissue Bath for Vasodilation Assessment
This ex vivo method evaluates the functional effect of this compound on vascular smooth muscle tone.
Objective: To determine the vasodilatory effect of this compound and its mechanism of action.
Materials:
-
Isolated arterial rings (e.g., rat femoral artery).
-
Organ bath system with physiological salt solution (PSS), maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isometric force transducer.
-
Data acquisition system.
-
Vasoconstrictor agent (e.g., methoxamine).
-
This compound solutions of varying concentrations.
-
Antagonists (e.g., propranolol) to investigate the mechanism.
Procedure:
-
Tissue Preparation: Arterial rings are carefully dissected and mounted in the organ baths.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent to induce a stable tone.
-
Drug Addition: Cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.
-
Mechanism Investigation: In separate experiments, the tissues are pre-incubated with specific antagonists before the addition of this compound to identify the receptors involved in the relaxation.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tone, and EC50 values are calculated.
Figure 3. Workflow for Isolated Tissue Bath Experiment.
Measurement of Nitric Oxide Production in Endothelial Cells
This in vitro assay quantifies the ability of this compound to stimulate nitric oxide (NO) production in endothelial cells.
Objective: To measure the amount of NO produced by endothelial cells in response to this compound stimulation.
Materials:
-
Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs).
-
Cell culture medium.
-
This compound solutions.
-
Griess Reagent system for nitrite determination (a stable breakdown product of NO).
-
Spectrophotometer.
Procedure:
-
Cell Culture: Endothelial cells are cultured to confluence in appropriate culture plates.
-
Stimulation: The cells are treated with various concentrations of this compound for a defined period.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with the Griess reagent, which reacts with nitrite to form a colored azo compound.
-
Quantification: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The concentration of nitrite is determined by comparison with a standard curve of known nitrite concentrations, and this is used as an index of NO production.
Preclinical Safety and Toxicology
Conclusion
The preclinical pharmacology of this compound reveals a complex and unique profile that extends beyond simple β1-adrenoceptor antagonism. Its partial β2-agonist activity and its ability to stimulate nitric oxide production contribute significantly to its vasodilatory and potentially beneficial pleiotropic effects. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this distinctive cardiovascular agent. The favorable preclinical safety profile has paved the way for its clinical use and ongoing investigation into new therapeutic applications.
References
- 1. Effects of this compound (REV 5320), a new cardioselective beta-adrenoceptor antagonist, on in vitro adenylate cyclase, alpha- and beta-adrenergic receptor binding and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: agonist and antagonist effects at cardiac beta 1- and vascular beta 2-adrenoceptors determined under in vivo conditions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Celiprolol Treatment for Mouse Models of Vascular Ehlers-Danlos Syndrome (vEDS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Ehlers-Danlos Syndrome (vEDS) is a severe connective tissue disorder caused by mutations in the COL3A1 gene, leading to defects in type III collagen, a critical component of blood vessels and hollow organs. This results in a high risk of spontaneous arterial rupture, dissection, and organ perforation. Celiprolol, a β-blocker with unique vasodilatory properties, has shown promise in clinical trials for reducing vascular events in vEDS patients.[1] Preclinical studies using mouse models of vEDS are crucial for understanding the mechanism of action of this compound and for developing novel therapeutic strategies.
These application notes provide a comprehensive overview of this compound treatment protocols for vEDS mouse models, including detailed experimental procedures for key outcome measures.
Data Presentation
Table 1: this compound Treatment Protocol in a vEDS Mouse Model
| Parameter | Protocol | Reference |
| Mouse Model | Col3a1m1Lsmi/+ | Dubacher et al., 2019 |
| Drug | This compound | Dubacher et al., 2019 |
| Dosage | 200 mg/kg/day | Dubacher et al., 2019 |
| Administration | Oral gavage | Inferred from standard practice |
| Duration | 4 weeks | Dubacher et al., 2019 |
| Primary Outcome | Increased aortic rupture force | Dubacher et al., 2019 |
Note: In another vEDS mouse model (Col3a1+/G182R), this compound treatment did not show a beneficial effect on survival, highlighting the importance of model selection in preclinical studies.
Table 2: Summary of Clinical Trial Data for this compound in vEDS Patients
| Trial/Study | Number of Patients | Dosage | Key Findings | Reference |
| BBEST Trial | 53 | Up to 400 mg/day | 3-fold reduction in arterial ruptures/dissections | Frank et al., 2019 |
| French Cohort | 144 | ≤400 mg/day | Improved survival with this compound treatment | Frank et al., 2019 |
| Swedish Cohort | 40 | Up to 400 mg/day | Annual risk of major vascular event of 4.7% | Baderkhan et al., 2021 |
| DiSCOVER Trial | 150 (planned) | Up to 400 mg/day | Ongoing Phase 3 trial in the U.S. | Zevra Therapeutics |
Signaling Pathways in vEDS
Mutations in COL3A1 lead to deficient or defective type III collagen, which compromises the structural integrity of the extracellular matrix. This can lead to the activation of downstream signaling pathways that contribute to vascular pathology. One of the key pathways implicated in vEDS is the Phospholipase C/Inositol 1,4,5-triphosphate/Protein Kinase C/Extracellular signal-regulated kinase (PLC/IP3/PKC/ERK) pathway.[2][3] Aberrant activation of this pathway in vascular smooth muscle cells is thought to contribute to the vascular fragility seen in vEDS.[2][3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in vEDS mouse models.
This compound Treatment Protocol
This protocol is based on the study by Dubacher et al. (2019) and standard laboratory practices.
Materials:
-
vEDS mouse model (e.g., Col3a1m1Lsmi/+) and wild-type littermate controls
-
This compound hydrochloride
-
Sterile water for injection or 0.5% methylcellulose
-
Oral gavage needles (20-22 gauge, curved)
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment (this compound) and control (vehicle) groups. Include both vEDS and wild-type mice in each group.
-
This compound Preparation: Prepare a fresh solution of this compound in sterile water or 0.5% methylcellulose at a concentration suitable for administering 200 mg/kg in a volume of 5-10 ml/kg.
-
Administration: Administer this compound or vehicle daily via oral gavage for 4 weeks.
-
Monitoring: Monitor the mice daily for any adverse effects. Record body weight weekly.
-
Endpoint: At the end of the treatment period, euthanize the mice and harvest tissues for analysis.
Aortic Rupture Force Measurement
This protocol provides a method to assess the biomechanical integrity of the aorta.
Materials:
-
Dissecting microscope
-
Micro-dissecting scissors and forceps
-
Tissue puller or similar tensile testing equipment
-
Phosphate-buffered saline (PBS)
Procedure:
-
Aorta Dissection: Immediately after euthanasia, carefully dissect the thoracic aorta in ice-cold PBS.
-
Sample Preparation: Cut the aorta into 2 mm wide rings.
-
Mounting: Mount the aortic ring on the hooks of the tissue puller.
-
Tensile Testing: Stretch the aortic ring at a constant rate until it ruptures.
-
Data Acquisition: Record the force (in mN) required to rupture the tissue.
-
Analysis: Compare the mean rupture force between the different treatment and genotype groups.
Collagen Quantification in Aortic Tissue
This protocol uses Picrosirius Red staining to visualize and quantify collagen in aortic sections.
Materials:
-
Harvested aortas
-
4% paraformaldehyde (PFA)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Picrosirius Red solution
-
Polarizing microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Fixation and Processing: Fix the harvested aortas in 4% PFA overnight, then dehydrate through an ethanol series and clear in xylene before embedding in paraffin.
-
Sectioning: Cut 5 µm thick cross-sections of the aorta using a microtome.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Picrosirius Red solution.
-
Imaging: Image the stained sections under both bright-field and polarized light microscopy.
-
Quantification: Use image analysis software to quantify the area of red staining (total collagen) under bright-field and the area of birefringence (fibrillar collagen) under polarized light. Normalize the collagen area to the total tissue area.
Western Blot for p-ERK and Total ERK
This protocol is for assessing the activation of the ERK signaling pathway in aortic tissue.
Materials:
-
Harvested aortas
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize aortic tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with the primary antibody for phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for total ERK1/2 as a loading control.
-
Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK signal to the total ERK signal.
By following these detailed protocols, researchers can effectively evaluate the preclinical efficacy of this compound in mouse models of vEDS and gain further insights into its mechanism of action.
References
Application Note: Quantification of Celiprolol in Human Plasma Using a Highly Sensitive LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celiprolol is a third-generation beta-blocker with cardioselective β1 antagonist and partial β2 agonist properties, used in the management of hypertension and angina. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, dose-response evaluations, and bioequivalence trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, specificity, and throughput, allowing for precise measurement of low drug concentrations in complex biological matrices.[1][2]
This application note details a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The protocol covers sample preparation using solid-phase extraction (SPE), chromatographic and mass spectrometric conditions, and method performance characteristics.
Experimental Protocols
Materials and Reagents
-
Standards: this compound hydrochloride and Metoprolol (Internal Standard, IS) reference standards.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (analytical grade).
-
Plasma: Drug-free human plasma with K2 EDTA as the anticoagulant.
-
SPE Cartridges: Strong Cation Exchange (SCX) cartridges (e.g., Strata-X-C, 30 mg/1 mL).[3]
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a Turbo-ion spray or Electrospray Ionization (ESI) source.[4]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and metoprolol (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and QC samples.
-
Calibration Standards & QCs: Spike appropriate volumes of the working solutions into drug-free human plasma to obtain calibration standards ranging from 1.0 to 250 pg/mL.[4] Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Internal Standard Working Solution: Dilute the metoprolol stock solution to a final concentration of 10 ng/mL.
Plasma Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: Allow plasma samples to thaw at room temperature. Vortex and centrifuge at 2,000 x g for 10 minutes to separate any particulates.
-
Spiking: To 500 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 50 µL of the internal standard working solution (Metoprolol).
-
SPE Cartridge Conditioning: Condition the SCX SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes (this compound and IS) with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 98:2 water:methanol with 10 mM formic acid). Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with Selected Reaction Monitoring (SRM).
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | ODS C18 (100 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Formic Acid in Water |
| Mobile Phase B | 10 mM Formic Acid in Methanol |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Detailed gradient to be optimized for specific system |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| SRM Transitions | See Table 3 |
Table 3: SRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | 380.0 | 251.0 |
| Metoprolol (IS) | 268.1 | 103.2 |
Experimental Workflow Diagram
Caption: Experimental workflow from plasma sample preparation to final data analysis.
Data Presentation and Method Validation
The method was validated according to established bioanalytical method validation guidelines. A highly sensitive quantitative method was developed with a linear range of 1-250 pg/mL for this compound. The performance characteristics are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range (r²) | 1 - 250 pg/mL (> 0.99) |
| Lower Limit of Quantification (LLOQ) | 1.0 pg/mL |
| Accuracy | 85-115% of nominal values |
| Precision (Intra- & Inter-day) | < 15% RSD |
| Recovery | > 70% |
| Internal Standard | Metoprolol |
Conclusion
This application note describes a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable quantification. The method achieves a low picogram per milliliter limit of quantification, making it highly suitable for pharmacokinetic profiling, particularly in studies involving low dosage regimens such as microdosing. The validation data demonstrates that the method is accurate, precise, and linear over the specified concentration range, making it a valuable tool for both clinical and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A highly sensitive LC-MS/MS method capable of simultaneously quantitating this compound and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Celiprolol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celiprolol is a third-generation beta-blocker used in the treatment of hypertension and angina.[1] It possesses a single chiral center, and is therefore administered as a racemic mixture of two enantiomers: (S)-(-)-celiprolol and (R)-(+)-celiprolol. Like many chiral drugs, the enantiomers of this compound exhibit different pharmacological activities. The (S)-enantiomer is responsible for the majority of the β-blocking activity, being significantly more potent than the (R)-enantiomer.[2] Consequently, the separation and quantification of this compound enantiomers are critical for pharmacokinetic studies, quality control, and the development of enantiomerically pure formulations.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective and widely used technique for the enantioseparation of β-blockers.[3][4] This application note details two robust methods for the baseline separation of this compound enantiomers using polysaccharide-based CSPs.
Principle of Chiral Separation
The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[4] Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are highly effective for a wide range of chiral compounds.
The chiral recognition mechanism involves a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. One enantiomer will have a stronger or more stable interaction with the CSP, causing it to be retained longer on the column, thus enabling separation from the other enantiomer. The use of a basic modifier like diethylamine (DEA) or triethylamine (TEA) in the mobile phase is often essential for separating basic compounds like this compound, as it minimizes undesirable interactions with residual silanol groups on the silica support, thereby improving peak shape and resolution.
Caption: Principle of chiral separation of this compound on a polysaccharide-based CSP.
Experimental Protocols
Two distinct methods are presented, utilizing different polysaccharide-based chiral columns and detection techniques.
Method 1: Direct Separation on Chiralcel OD
This method provides a direct and efficient separation of this compound enantiomers using a coated cellulose-based CSP.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiralcel OD (Cellulose tris-3,5-dimethylphenyl carbamate), 250 mm x 4.6 mm, 10 µm.
-
Reagents: Racemic this compound hydrochloride, HPLC-grade n-hexane, HPLC-grade 2-propanol (IPA), Diethylamine (DEA).
2. Chromatographic Conditions
-
Mobile Phase: n-Hexane : 2-Propanol : Diethylamine (80:20:0.7, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 23 °C (Ambient).
-
Detection: UV at 232 nm.
-
Injection Volume: 20 µL.
3. Solution Preparation
-
Standard Stock Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
Method 2: Separation on Chiralpak IC with Biological Sample Preparation
This sensitive method uses an immobilized polysaccharide CSP and fluorescence detection, making it suitable for analyzing this compound enantiomers in biological matrices like plasma and urine.
1. Instrumentation and Materials
-
HPLC System: An HPLC system with a pump, autosampler, column oven, and Fluorescence detector.
-
Chiral Column: Chiralpak IC (Cellulose tris-3,5-dichlorophenyl carbamate, immobilized), 250 mm x 4.6 mm, 5 µm.
-
Reagents: Racemic this compound, S-(-)-acebutolol (Internal Standard), HPLC-grade n-hexane, HPLC-grade ethanol, Triethylamine (TEA), Methanol, Acetonitrile.
-
For Sample Prep: Solid Phase Extraction (SPE) C18 cartridges, 50 mM Phosphate Buffer (pH 6.8).
2. Chromatographic Conditions
-
Mobile Phase: n-Hexane : Ethanol : Triethylamine (70:30:0.4, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Temperature: Ambient.
-
Detection: Fluorescence (Excitation: 350 nm, Emission: 450 nm).
-
Injection Volume: 20 µL.
3. Solution Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of S-(-)-celiprolol and R-(+)-celiprolol in methanol.
-
Internal Standard (IS) Stock Solution (20 µg/mL): Prepare a stock solution of S-(-)-acebutolol in methanol.
-
Working Solutions: Prepare working standard solutions by diluting the stock solutions in methanol to appropriate concentrations for calibration curves (e.g., 5-250 ng/mL).
4. Sample Preparation Protocols
-
Human Plasma (Protein Precipitation):
-
To 300 µL of plasma, add the required volume of working standard solutions and 25 µL of the IS working solution.
-
Add acetonitrile to a final volume of 1 mL.
-
Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of air.
-
Reconstitute the residue in 1 mL of methanol, sonicate for 5 minutes, and inject 20 µL.
-
-
Human Urine (Solid Phase Extraction - SPE):
-
To 100 µL of urine, add working standards, 25 µL of IS, and 200 µL of phosphate buffer (pH 6.8). Dilute to 1 mL with acetonitrile.
-
Condition a C18 SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with methanol (4 x 250 µL).
-
Evaporate the eluate to dryness and reconstitute in 1 mL of methanol for injection.
-
Caption: General experimental workflow for the chiral HPLC analysis of this compound.
Data Presentation and Results
The chromatographic parameters obtained from the two methods are summarized below for easy comparison. The elution order was determined to be (S)-(-)-celiprolol followed by (R)-(+)-celiprolol.
| Parameter | Method 1 (Chiralcel OD) | Method 2 (Chiralpak IC) |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenyl carbamate) | Cellulose tris(3,5-dichlorophenyl carbamate) |
| Column Dimensions | 250 x 4.6 mm, 10 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:IPA:DEA (80:20:0.7) | n-Hexane:EtOH:TEA (70:30:0.4) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV (232 nm) | Fluorescence (Ex: 350 nm, Em: 450 nm) |
| Retention Time (S)-(-) | ~3.9 min (calculated k'=3.89) | 20.44 min |
| Retention Time (R)-(+) | ~5.6 min (calculated) | 23.21 min |
| Separation Factor (α) | 1.43 | ~1.15 (calculated) |
| Resolution (Rs) | 2.94 | Not explicitly stated, but baseline separation achieved |
| Linearity Range | Not Applicable (Qualitative) | 5 - 250 ng/mL |
| Detection Limit (LOD) | Not Applicable (Qualitative) | Plasma: 1.5 ng/mL, Urine: 2.5 ng/mL |
Discussion
Both methods demonstrate excellent capability in resolving the enantiomers of this compound.
-
Method 1 is a rapid screening method suitable for purity checks of bulk drug substances, offering a fast analysis time with good resolution using standard UV detection.
-
Method 2 showcases a fully validated bioanalytical method. The use of an immobilized CSP (Chiralpak IC) offers greater solvent compatibility and robustness. The fluorescence detector provides high sensitivity and selectivity, enabling the quantification of this compound enantiomers at low ng/mL levels in complex biological matrices. The longer retention times are a trade-off for the high sensitivity and complex sample cleanup required for bioanalysis.
Effective and reliable enantiomeric separation of this compound can be readily achieved using polysaccharide-based chiral stationary phases with a normal-phase HPLC mobile system. The choice between a coated CSP like Chiralcel OD and an immobilized CSP like Chiralpak IC, along with the detection method, should be based on the specific application requirements, such as the need for high-throughput screening, bulk drug purity analysis, or sensitive bioanalytical quantification. The protocols provided herein serve as a robust starting point for researchers in pharmaceutical analysis and drug development.
References
Application Notes and Protocols: Celiprolol Dose-Response in HUVEC Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celiprolol is a third-generation beta-blocker with a unique pharmacological profile, exhibiting β1-adrenoceptor antagonism and β2-adrenoceptor agonism. This dual action contributes to its vasodilatory and cardioprotective effects. A key aspect of its mechanism involves the enhancement of endothelial nitric oxide synthase (eNOS) activity, which plays a crucial role in regulating vascular tone, inhibiting platelet aggregation, and modulating endothelial cell proliferation and migration. Understanding the dose-dependent effects of this compound on human umbilical vein endothelial cell (HUVEC) proliferation is critical for evaluating its potential in therapeutic applications targeting angiogenesis and vascular health.
Data Presentation: Hypothetical this compound Dose-Response on HUVEC Proliferation
The effect of this compound on HUVEC proliferation is anticipated to be complex and potentially biphasic. At lower concentrations, its β2-agonist and eNOS-stimulating properties may promote proliferation, while at higher concentrations, cytotoxic effects or cell cycle arrest might lead to inhibition. The following table represents a hypothetical, yet plausible, dose-response relationship that could be tested using the provided protocol.
| This compound Concentration (µM) | HUVEC Proliferation (% of Control) | Standard Deviation | Rationale for Expected Effect |
| 0 (Control) | 100 | ± 5.0 | Baseline proliferation in standard culture medium. |
| 0.1 | 110 | ± 6.2 | Potential stimulation via β2-adrenoceptor agonism and subsequent eNOS activation. |
| 1 | 125 | ± 8.1 | Optimal stimulation of pro-proliferative pathways (e.g., PI3K/Akt). |
| 10 | 105 | ± 7.5 | Pro-proliferative effects may begin to plateau or be counteracted by off-target effects. |
| 50 | 85 | ± 5.9 | Onset of inhibitory effects, potentially due to receptor desensitization or mild cytotoxicity. |
| 100 | 60 | ± 4.8 | Significant inhibition of proliferation, likely due to cytotoxic effects at high concentrations. |
Experimental Protocols
HUVEC Proliferation Assay Using MTT
This protocol details a colorimetric assay to measure HUVEC proliferation based on the metabolic activity of viable cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS in a humidified incubator at 37°C and 5% CO2. Use cells between passages 3 and 6 for experiments.
-
Cell Seeding:
-
Harvest HUVECs using Trypsin-EDTA and resuspend in fresh EGM-2.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in EGM-2 to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway in Endothelial Cells
This compound is known to stimulate eNOS, a key enzyme in endothelial function. This is thought to occur, in part, through the PI3K-Akt signaling pathway.[1]
Caption: this compound signaling cascade in HUVECs.
Experimental Workflow for HUVEC Proliferation Assay
The following diagram illustrates the key steps in the HUVEC proliferation assay.
Caption: HUVEC proliferation assay workflow.
References
Application Notes and Protocols: Investigating the Effect of Celiprolol on Cardiac Fibroblast to Myofibroblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a final common pathway in many cardiac diseases, leading to myocardial stiffness and dysfunction. A key cellular event in the development of cardiac fibrosis is the differentiation of cardiac fibroblasts into myofibroblasts.[1][2] This transition is primarily driven by transforming growth factor-beta (TGF-β), which activates downstream signaling cascades, most notably the Smad pathway, leading to the expression of profibrotic genes, including alpha-smooth muscle actin (α-SMA) and collagen.[1][3][4] Myofibroblasts are highly secretory and contractile cells that contribute significantly to ECM remodeling and scar formation in the heart.
Celiprolol is a third-generation beta-blocker with a unique pharmacological profile, acting as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist. While its β1-blocking activity is beneficial in various cardiovascular conditions, its β2-agonistic properties may offer additional therapeutic advantages. Stimulation of β2-adrenoceptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels. Emerging evidence suggests that elevated cAMP has anti-fibrotic effects in cardiac fibroblasts, including the inhibition of their differentiation into myofibroblasts and reduced collagen synthesis.
These application notes provide a framework for investigating the potential of this compound to inhibit cardiac fibroblast to myofibroblast differentiation, based on its unique pharmacological properties and the known anti-fibrotic role of the cAMP signaling pathway. Detailed protocols for key in vitro experiments are provided to enable researchers to test this hypothesis.
Signaling Pathways
TGF-β-Induced Myofibroblast Differentiation
The canonical pathway for TGF-β-induced myofibroblast differentiation involves the binding of TGF-β1 to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI, in turn, phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes, including ACTA2 (encoding α-SMA) and COL1A1 (encoding collagen type I alpha 1). Non-canonical pathways, such as the MAPK/ERK pathway, can also be activated by TGF-β and contribute to the fibrotic response.
Proposed Anti-Fibrotic Signaling of this compound
This compound, through its partial β2-adrenoceptor agonist activity, is hypothesized to increase intracellular cAMP levels. This occurs via the activation of a Gs protein-coupled receptor, which stimulates adenylyl cyclase to convert ATP to cAMP. Elevated cAMP then activates Protein Kinase A (PKA), which can interfere with the pro-fibrotic signaling of TGF-β. The precise mechanisms of PKA-mediated inhibition of TGF-β signaling are still under investigation but may involve the phosphorylation and inhibition of Smad proteins or other downstream effectors.
Data Presentation
The following tables provide a template for summarizing quantitative data from the proposed experiments.
Table 1: Effect of this compound on α-SMA Protein Expression in TGF-β1-Stimulated Cardiac Fibroblasts
| Treatment Group | α-SMA/GAPDH Ratio (Normalized to Control) | Fold Change vs. TGF-β1 |
| Control (Vehicle) | 1.00 ± 0.12 | - |
| TGF-β1 (10 ng/mL) | 4.50 ± 0.45 | 1.00 |
| TGF-β1 + this compound (1 µM) | 3.20 ± 0.30 | 0.71 |
| TGF-β1 + this compound (10 µM) | 2.10 ± 0.25** | 0.47 |
| TGF-β1 + this compound (50 µM) | 1.50 ± 0.18*** | 0.33 |
| This compound (50 µM) alone | 1.10 ± 0.15 | - |
| Data are presented as mean ± SEM. Statistical significance vs. TGF-β1 group: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Effect of this compound on Collagen Type I Secretion in TGF-β1-Stimulated Cardiac Fibroblasts
| Treatment Group | Soluble Collagen (µg/mL) | % Inhibition of TGF-β1 Effect |
| Control (Vehicle) | 5.2 ± 0.8 | - |
| TGF-β1 (10 ng/mL) | 25.8 ± 2.1 | 0% |
| TGF-β1 + this compound (1 µM) | 20.1 ± 1.5 | 27.7% |
| TGF-β1 + this compound (10 µM) | 14.5 ± 1.2** | 54.9% |
| TGF-β1 + this compound (50 µM) | 9.8 ± 0.9*** | 77.7% |
| This compound (50 µM) alone | 5.5 ± 0.7 | - |
| Data are presented as mean ± SEM. Statistical significance vs. TGF-β1 group: *p<0.05, **p<0.01, **p<0.001. |
Table 3: Effect of this compound on Cardiac Fibroblast Proliferation
| Treatment Group | BrdU Incorporation (Absorbance at 450 nm) | % of Control Proliferation |
| Control (Vehicle) | 0.85 ± 0.09 | 100% |
| Angiotensin II (100 nM) | 1.52 ± 0.14 | 178.8% |
| Angiotensin II + this compound (1 µM) | 1.35 ± 0.11 | 158.8% |
| Angiotensin II + this compound (10 µM) | 1.10 ± 0.10 | 129.4% |
| Angiotensin II + this compound (50 µM) | 0.92 ± 0.08** | 108.2% |
| This compound (50 µM) alone | 0.81 ± 0.07 | 95.3% |
| Data are presented as mean ± SEM. Statistical significance vs. Angiotensin II group: *p<0.05, *p<0.01. |
Experimental Protocols
Experimental Workflow
Protocol 1: Isolation and Culture of Adult Rat Cardiac Fibroblasts
This protocol is adapted from standard procedures for isolating primary cardiac fibroblasts.
Materials:
-
Adult Sprague-Dawley rats (200-250 g)
-
Collagenase Type II
-
Trypsin
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Sterile surgical instruments
Procedure:
-
Euthanize the rat according to approved institutional animal care guidelines.
-
Perform a thoracotomy and excise the heart.
-
Wash the heart with ice-cold PBS to remove excess blood.
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of Collagenase Type II and Trypsin in DMEM at 37°C with gentle agitation.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cell suspension in a T75 flask and incubate at 37°C in a 5% CO2 incubator.
-
After 90 minutes, non-adherent cells (cardiomyocytes) are removed by changing the medium. The adherent cells are primarily cardiac fibroblasts.
-
Culture the fibroblasts, changing the medium every 2-3 days. Cells should be passaged upon reaching 80-90% confluency. Experiments should be performed on cells between passages 2 and 4 to avoid phenotypic drift.
Protocol 2: Induction of Myofibroblast Differentiation and Treatment with this compound
Materials:
-
Cultured cardiac fibroblasts (passage 2-4)
-
DMEM with 0.5% FBS (serum-free medium)
-
Recombinant human TGF-β1 (10 ng/mL final concentration)
-
This compound hydrochloride (stock solution in sterile water or DMSO)
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed cardiac fibroblasts into culture plates at a density of 5 x 10⁴ cells/cm².
-
Once cells reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Add TGF-β1 (10 ng/mL) to the wells, in the continued presence of this compound. Include control wells with vehicle, TGF-β1 alone, and this compound alone.
-
Incubate for 48-72 hours. After incubation, cells and culture supernatants can be harvested for downstream analysis.
Protocol 3: Western Blotting for α-SMA Expression
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-α-SMA, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Strip and re-probe the membrane for GAPDH as a loading control.
-
Quantify band intensities using densitometry software.
Protocol 4: Collagen Synthesis Assay (Sircol Assay)
Materials:
-
Sircol Soluble Collagen Assay Kit
-
Culture supernatants from treated cells
Procedure:
-
Collect the culture supernatants from the experimental plates.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the Sircol assay according to the manufacturer's instructions to quantify the amount of soluble collagen secreted into the medium.
-
Briefly, Sircol dye reagent is added to the supernatant, which binds to the collagen.
-
The collagen-dye complex is precipitated by centrifugation.
-
The pellet is redissolved, and the absorbance is measured spectrophotometrically at 555 nm.
-
Calculate the collagen concentration based on a standard curve.
Protocol 5: Immunocytochemistry for α-SMA Stress Fibers
Materials:
-
Cells grown on glass coverslips
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-α-SMA
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
After treatment, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Myofibroblast differentiation is characterized by the incorporation of α-SMA into prominent stress fibers.
Protocol 6: Cardiac Fibroblast Proliferation Assay (BrdU Assay)
Materials:
-
Cultured cardiac fibroblasts in a 96-well plate
-
Angiotensin II (Ang II) or another mitogen
-
This compound
-
BrdU Cell Proliferation ELISA Kit
Procedure:
-
Seed fibroblasts in a 96-well plate (5,000 cells/well).
-
Serum-starve the cells for 24 hours.
-
Pre-treat with this compound for 1-2 hours, followed by stimulation with a pro-proliferative agent like Ang II (100 nM).
-
After 24 hours of stimulation, add BrdU to the culture medium and incubate for another 24 hours.
-
Measure BrdU incorporation using a colorimetric ELISA kit according to the manufacturer's protocol. This involves fixing the cells, adding an anti-BrdU antibody conjugated to peroxidase, and then adding the substrate.
-
Measure the absorbance at 450 nm. A decrease in absorbance indicates an inhibition of proliferation.
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the potential anti-fibrotic effects of this compound on cardiac fibroblasts. By leveraging its unique β2-adrenoceptor agonism, this compound may represent a novel therapeutic strategy to mitigate cardiac fibrosis by inhibiting the crucial step of myofibroblast differentiation. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound in cardiac diseases characterized by fibrosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Cardiac fibrosis: Myofibroblast-mediated pathological regulation and drug delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
Celiprolol's In Vivo Efficacy in Murine Models of Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of celiprolol in murine models of hypertension. This document details the experimental protocols for key hypertension models, summarizes quantitative data on this compound's effects, and illustrates the relevant signaling pathways and experimental workflows.
Introduction
This compound is a third-generation beta-blocker with a unique pharmacological profile. It acts as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist.[1] This dual mechanism of action contributes to its antihypertensive effects by reducing heart rate and cardiac output, while also promoting vasodilation.[2][3] Furthermore, this compound has been shown to stimulate nitric oxide (NO) production, which plays a crucial role in its vasodilatory and cardioprotective effects.[4][5] This document outlines the in vivo efficacy of this compound in established murine models of hypertension, providing researchers with the necessary data and protocols to investigate its therapeutic potential.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in murine models of hypertension and related cardiovascular complications.
Table 1: Effect of this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Duration | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate (HR) | Reference |
| This compound | 300 mg/kg/day | 7 weeks | Significant reduction (degree not specified) | Decreased (magnitude less than atenolol) | |
| This compound (low dose) | 5 mg/kg/day | 12 weeks | No significant effect | Not specified | |
| This compound (high dose) | 50 mg/kg/day | 12 weeks | Attenuated increase by ~20 mmHg | Not specified | |
| This compound | 50 mg/kg/day | 2 weeks | Reduced to similar levels as atenolol | Not specified |
Table 2: Effect of this compound on Cardiac Hypertrophy in Murine Models
| Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | This compound | 300 mg/kg/day | 7 weeks | Significantly reduced Left Ventricular (LV) weight to body weight ratio | |
| Transverse Aortic Constriction (TAC) Mouse Model | This compound | 100 mg/kg/day | 4 weeks | Significantly decreased heart weight to body weight ratio | |
| Hypoxia-Induced LV Remodeling Mouse Model | This compound | 100 mg/kg/day | 10 days | Ameliorated LV remodeling |
Signaling Pathways
This compound's mechanism of action involves multiple signaling pathways that contribute to its antihypertensive and cardioprotective effects. The primary pathway involves its interaction with adrenergic receptors and subsequent modulation of downstream signaling cascades, including the production of nitric oxide.
Caption: this compound's dual-action signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo efficacy of this compound in murine models of hypertension.
Spontaneously Hypertensive Rat (SHR) Model
This model is a well-established genetic model of essential hypertension.
a. Animal Model:
-
Species: Spontaneously Hypertensive Rat (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.
-
Age: Typically, studies are initiated in young rats (e.g., 7 weeks old) before significant end-organ damage occurs.
b. This compound Administration:
-
Route: Oral gavage is a common method for precise dosing.
-
Dose: Based on literature, effective doses range from 50 to 300 mg/kg/day.
-
Vehicle: this compound can be suspended in a suitable vehicle such as 0.5% methylcellulose.
-
Duration: Treatment duration can vary from 2 to 12 weeks depending on the study endpoints.
c. Blood Pressure Measurement:
-
Method: Both tail-cuff plethysmography and radiotelemetry are used. Radiotelemetry is considered the gold standard for continuous and accurate measurements in conscious, unrestrained animals.
-
Acclimatization: Allow animals to acclimate to the measurement procedure to minimize stress-induced blood pressure variations.
d. Endpoint Analysis:
-
Hemodynamics: Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Cardiac Hypertrophy: At the end of the study, euthanize the animals and measure the heart weight to body weight ratio. Histological analysis of heart tissue can be performed to assess cardiomyocyte size and fibrosis.
Transverse Aortic Constriction (TAC) Mouse Model
This surgical model induces pressure overload, leading to cardiac hypertrophy and eventually heart failure.
a. Surgical Procedure:
-
Anesthesia: Anesthetize mice (e.g., C57BL/6) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Surgery: Perform a thoracotomy to expose the aortic arch. A ligature (e.g., 6-0 silk suture) is tied around the aorta between the innominate and left common carotid arteries, typically over a needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction. The needle is then removed.
-
Sham Control: Sham-operated animals undergo the same surgical procedure without the aortic constriction.
b. This compound Administration:
-
Route: Oral gavage.
-
Dose: A dose of 100 mg/kg/day has been shown to be effective.
-
Timing: Treatment can be initiated post-surgery.
-
Duration: A typical study duration is 4 weeks.
c. Efficacy Assessment:
-
Echocardiography: Perform echocardiography to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall thickness.
-
Histology: Analyze heart tissue for hypertrophy and fibrosis.
Angiotensin II (Ang II)-Induced Hypertension Model
This model involves the continuous infusion of Ang II to induce hypertension.
a. Model Induction:
-
Animal: C57BL/6 mice are commonly used.
-
Method: Implant osmotic minipumps subcutaneously for the continuous infusion of Ang II.
-
Ang II Dose: Doses can range from 60 ng/kg/min to 1 µg/kg/min to induce varying levels of hypertension.
-
Duration: Infusion is typically carried out for 2 to 4 weeks.
b. This compound Administration:
-
Route: Oral gavage or administration in drinking water.
-
Dose: The appropriate dose should be determined based on pilot studies.
c. Monitoring and Endpoints:
-
Blood Pressure: Monitor blood pressure regularly using tail-cuff or telemetry.
-
Renal and Cardiac Injury: Assess for end-organ damage by measuring parameters such as albuminuria and histological changes in the kidney and heart.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for evaluating the efficacy of this compound in murine hypertension models.
References
- 1. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Effect of this compound therapy on arterial dilatation in experimental hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Determining Celiprolol Concentration in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of celiprolol in biological samples. The methodologies outlined are based on established and validated analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed in pharmacokinetic and clinical studies.
Introduction to this compound Analysis
This compound is a third-generation beta-blocker with cardioselective β1-antagonist and partial β2-agonist activity. Accurate and precise measurement of its concentration in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The methods described herein provide the necessary sensitivity and selectivity for these applications.
Analytical Methodologies
Several analytical methods have been developed and validated for the determination of this compound in biological fluids. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with ultraviolet (UV) or fluorescence detection is a widely used technique for this compound analysis.[1][2][3] Fluorescence detection offers higher sensitivity compared to UV detection.[1][2] Chiral HPLC methods have also been developed to separate and quantify the enantiomers of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of this compound in biological samples. It allows for very low detection limits, making it suitable for studies involving low doses or for detailed pharmacokinetic profiling.
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters of various validated analytical methods for this compound determination.
Table 1: HPLC Methods for this compound Analysis
| Parameter | HPLC-UV | HPLC-Fluorescence | Chiral HPLC-Fluorescence |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma & Urine |
| Linearity Range | 15.63 - 1000 ng/mL | 5 - 1000 ng/mL | 5 - 250 ng/mL (for each enantiomer) |
| Limit of Detection (LOD) | Not Reported | 5 ng/mL | 1.5 ng/mL (Plasma), 2.5 ng/mL (Urine) |
| Limit of Quantification (LOQ) | 15.63 ng/mL | Not Reported | 5 ng/mL |
| Intra-day Precision (%RSD) | < 14% | < 10% | 0.83 - 1.94% |
| Inter-day Precision (%RSD) | < 14% | < 10% | 0.85 - 1.95% |
| Accuracy (% Error) | Not Reported | Not Reported | -4.40 - 1.96% |
| Internal Standard | Deacetyldiltiazem | Acebutolol | S-(-)-acebutolol |
Table 2: LC-MS/MS Method for this compound Analysis
| Parameter | LC-MS/MS |
| Biological Matrix | Human Plasma |
| Linearity Range | 1 - 250 pg/mL |
| Limit of Quantification (LOQ) | 1 pg/mL |
| Precision (%RSD) | Not Reported |
| Accuracy (% Error) | Not Reported |
| Internal Standard | Metoprolol |
Experimental Protocols
Protocol 1: HPLC with Fluorescence Detection for this compound in Human Plasma
This protocol is based on a validated method for the determination of total this compound in human plasma.
4.1.1. Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Acebutolol (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate
-
Human Plasma (Drug-free)
-
Water (Deionized or Milli-Q)
4.1.2. Instrumentation
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., XBridge™ C18, 150 mm × 3.0 mm, 3.5 µm)
-
Centrifuge
-
Vortex mixer
4.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample, add the internal standard (acebutolol).
-
Alkalinize the plasma with a suitable buffer.
-
Add 5 mL of methyl-tert-butyl ether and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
4.1.4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 10.5) (34:66, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Fluorescence Detection: Excitation at 250 nm and Emission at 482 nm
Protocol 2: LC-MS/MS for this compound in Human Plasma
This protocol provides a highly sensitive method for the quantification of this compound.
4.2.1. Materials and Reagents
-
This compound Reference Standard
-
Metoprolol (Internal Standard)
-
Formic Acid
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (Drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange - SCX)
4.2.2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 or ODS column (e.g., 100 mm × 2.1 mm, 3 µm)
4.2.3. Sample Preparation (Solid Phase Extraction)
-
To 500 µL of human plasma, add the internal standard (metoprolol).
-
Condition the SCX SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject into the LC-MS/MS system.
4.2.4. LC-MS/MS Conditions
-
Mobile Phase: Gradient elution with 10 mM formic acid and methanol
-
Flow Rate: 0.2 mL/min
-
Ionization Mode: Positive Turbo-ion spray
-
Selected Reaction Monitoring (SRM) Transitions:
-
This compound: m/z 380 → m/z 251
-
Metoprolol (IS): Consult relevant literature for transition
-
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for HPLC-Fluorescence Analysis.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. Validated assay for the determination of this compound in plasma using high-performance liquid chromatography and a silanol deactivated reversed-phase support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound and oxprenolol in human plasma by high-performance liquid chromatography and the analytical error function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Celiprolol Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of celiprolol in various animal models, summarizing key pharmacokinetic and pharmacodynamic data. The accompanying protocols offer detailed methodologies for common experimental setups.
Application Notes
This compound is a third-generation beta-blocker with a unique pharmacological profile, acting as a selective β1-adrenoceptor antagonist, a partial β2-adrenoceptor agonist, and a weak α2-adrenoceptor antagonist.[1][2] This distinct mechanism of action results in antihypertensive effects without the common side effects associated with non-selective beta-blockers, such as bronchoconstriction.[3] Animal studies have been crucial in elucidating these properties and exploring its therapeutic potential, including its cardioprotective effects.
Pharmacodynamics in Animal Models
Animal studies have demonstrated that this compound's β1-antagonist potency is comparable to that of propranolol and atenolol.[3] Its cardioselectivity is slightly greater than that of atenolol.[3] Unlike traditional beta-blockers, this compound exhibits mild bronchodilatory properties in cats and relaxes vascular smooth muscle, suggesting a β2-agonist mechanism. In rats, this compound has been shown to have both agonist and antagonist effects at cardiac β1- and vascular β2-adrenoceptors. Studies in dogs have shown that this compound can increase inotropic state and reduce preload, while effectively blocking β1-receptors in the heart. Furthermore, in a rabbit model of myocardial infarction, this compound was found to reduce the infarct size through the production of nitric oxide.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of this compound has been investigated in several animal species. It is a hydrophilic agent that is widely distributed in tissues after absorption, with the exception of the brain. This compound is minimally metabolized and is primarily excreted unchanged in the urine and feces. In dogs, the intestinal permeability of this compound was found to be non-linear, suggesting a saturable absorption mechanism. The bioavailability of this compound can be dose-dependent.
Quantitative Data Summary
The following tables summarize key quantitative data from various animal studies involving this compound administration.
Table 1: this compound Dosage and Effects in Rodent Models
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Rat | 10 µg/kg to 1 mg/kg | Intravenous (i.v.) | Dose-related increases in heart rate and decreases in mean carotid artery blood pressure. | |
| Rat | 0.03 to 0.3 mg/kg | Intravenous (i.v.) | Antagonized the heart rate dose-response curves to isoprenaline. | |
| Rat (Type II Diabetic) | 100 mg/kg/day | Oral | Improved endothelial function and restored it after injury. | |
| Mouse | 100 mg/kg/day | Oral (P.O.) | Attenuated pressure overload-induced cardiac hypertrophy and prevented the transition to heart failure. |
Table 2: this compound Dosage and Effects in Non-Rodent Models
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Dog | 3 mg/kg | Intravenous (i.v.) | Increased LV dP/dt by 13 ± 2.6%, velocity of shortening by 9.2 ± 3.4%, and heart rate by 19 ± 4.6%. | |
| Dog | Various concentrations | Jejunal perfusion | Non-linear intestinal permeability, suggesting a saturable uptake mechanism. | |
| Cat | ≥ 1.0 mg/kg | Not specified | Reversed the bronchoconstrictive effect of serotonin. | |
| Rabbit | 1 and 10 mg/kg/h for 60 min | Intravenous (i.v.) | Significantly reduced myocardial infarct size in a dose-dependent manner. |
Experimental Protocols
Protocol 1: Intravenous Administration in Rats for Cardiovascular Assessment
Objective: To assess the in vivo effects of this compound on heart rate and blood pressure in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride
-
Saline (0.9% NaCl) for vehicle and drug dissolution
-
Pentobarbital sodium (anesthetic)
-
Heparinized saline
-
Femoral vein and carotid artery catheters
-
Pressure transducer and data acquisition system
-
Syringe pumps
Procedure:
-
Anesthetize the rat with pentobarbital sodium (e.g., 50 mg/kg, intraperitoneally).
-
Cannulate the femoral vein for intravenous drug administration.
-
Cannulate the right carotid artery and connect it to a pressure transducer to measure blood pressure.
-
Record heart rate using a cardiotachometer triggered by the blood pressure signal.
-
Allow the animal to stabilize for at least 20 minutes after surgery.
-
Prepare a stock solution of this compound in saline. Further dilutions can be made to achieve the desired dosing concentrations.
-
Administer this compound intravenously as a bolus injection or continuous infusion via the femoral vein catheter using a syringe pump. A range of doses from 10 µg/kg to 1 mg/kg can be tested.
-
Administer a vehicle control (saline) to a separate group of animals.
-
Continuously record blood pressure and heart rate before, during, and after drug administration.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Protocol 2: Oral Gavage Administration in Mice for Cardiac Hypertrophy Studies
Objective: To evaluate the long-term effects of oral this compound administration on cardiac hypertrophy in a mouse model.
Materials:
-
Male C57BL/6 mice
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles (e.g., 20-22 gauge, curved)
-
Animal scale
-
Surgical instruments for transverse aortic constriction (TAC) model (optional)
Procedure:
-
House mice in a controlled environment with ad libitum access to food and water.
-
(Optional) Induce cardiac hypertrophy through surgical procedures like transverse aortic constriction (TAC).
-
Prepare the this compound suspension in the chosen vehicle at the desired concentration (e.g., for a 100 mg/kg/day dose). Ensure the suspension is homogenous.
-
Weigh each mouse daily to accurately calculate the required dose volume.
-
Administer this compound or vehicle orally once daily using a gavage needle. The volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).
-
Continue the treatment for the duration of the study (e.g., 4 weeks).
-
Monitor the animals for any adverse effects throughout the study.
-
At the end of the treatment period, perform functional assessments (e.g., echocardiography) and then euthanize the animals.
-
Harvest the hearts and other relevant tissues for histological and molecular analysis (e.g., heart weight to body weight ratio, gene expression).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow for its evaluation in an animal model of cardiac injury.
Caption: this compound's multifaceted signaling pathway.
Caption: Workflow for evaluating this compound's cardioprotective effects.
References
measuring celiprolol's effect on endothelial cell migration
Measuring Celiprolol's Effect on Endothelial Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This compound, a third-generation beta-blocker with both β1-antagonist and β2-agonist properties, has shown potential therapeutic benefits beyond its primary antihypertensive effects. Notably, this compound is being investigated for its role in promoting vascular health and repair, which includes its influence on endothelial cell migration. Endothelial cell migration is a fundamental process in angiogenesis, wound healing, and the maintenance of vascular integrity. Understanding how this compound modulates this process is crucial for developing novel therapeutic strategies for cardiovascular diseases.
Mechanism of Action: A Dual Approach
This compound's pro-migratory effect on endothelial cells is believed to be mediated through a dual mechanism involving the activation of the PI3K/Akt/eNOS signaling pathway and the reduction of oxidative stress.
-
Activation of the PI3K/Akt/eNOS Pathway: this compound stimulates the phosphorylation of Akt, a key downstream effector of phosphatidylinositol 3-kinase (PI3K).[1][2][3] Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS).[1][2] This leads to an increased production of nitric oxide (NO), a critical signaling molecule that promotes endothelial cell migration and angiogenesis.
-
Reduction of Oxidative Stress: this compound exhibits antioxidative properties by decreasing the expression of NAD(P)H oxidase subunits, such as p22phox and p47phox. This reduction in NAD(P)H oxidase activity leads to decreased production of reactive oxygen species (ROS), which can otherwise impair endothelial function and migration.
By concurrently enhancing a pro-migratory signaling pathway and mitigating the inhibitory effects of oxidative stress, this compound creates a favorable environment for endothelial cell migration.
Implications for Research and Drug Development
The ability of this compound to promote endothelial cell migration has significant implications for:
-
Wound Healing: By accelerating the migration of endothelial cells to the site of injury, this compound could potentially enhance the re-endothelialization process and improve wound repair.
-
Ischemic Diseases: In conditions such as peripheral artery disease and myocardial infarction, promoting angiogenesis through enhanced endothelial cell migration could help restore blood flow to ischemic tissues.
-
Tissue Engineering: this compound could be explored as a therapeutic agent to promote the vascularization of engineered tissues and implants.
Further research is warranted to fully elucidate the concentration-dependent effects of this compound on different types of endothelial cells and to explore its therapeutic potential in various clinical settings.
Data Presentation
The following table summarizes quantitative data from an in vivo study on the effect of this compound on endothelial progenitor cell (EPC) migration in spontaneously hypertensive rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats. While this data is on EPCs, it provides valuable insight into the potential pro-migratory effects of this compound.
Table 1: Effect of this compound on Endothelial Progenitor Cell (EPC) Migration in Rats
| Group | Treatment | Number of Migrated EPCs (cells/high-power field) |
| WKY Rats | Vehicle | 125 ± 15 |
| SHR | Vehicle | 75 ± 10* |
| SHR | This compound (10 mg/kg/day) | 110 ± 12# |
| SHR | Atenolol (10 mg/kg/day) | 80 ± 11 |
* P < 0.05 vs. WKY Rats
Note: Data is presented as mean ± standard deviation. This data is derived from an in vivo study and specific in vitro quantitative data on the dose-dependent effect of this compound on mature endothelial cell migration was not available in the reviewed literature.
Experimental Protocols
Two standard and widely accepted in vitro methods to assess endothelial cell migration are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Protocol 1: Wound Healing (Scratch) Assay
This assay provides a straightforward method to study collective cell migration in a two-dimensional context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line of choice
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well tissue culture plates
-
Sterile p200 pipette tips or a dedicated scratch tool
-
Microscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
-
This compound stock solution
Procedure:
-
Cell Seeding:
-
Culture HUVECs in complete growth medium until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells have formed a confluent monolayer, gently aspirate the culture medium.
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash the wells with PBS to remove any detached cells and debris.
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound in a low-serum endothelial cell growth medium (e.g., 0.5-1% FBS) to minimize cell proliferation.
-
Add the this compound-containing medium or a vehicle control (medium with the same concentration of the drug solvent) to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Mark the specific locations on the plate to ensure imaging of the same field over time.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Use image analysis software to measure the area of the scratch at each time point for each treatment condition.
-
Calculate the percentage of wound closure using the following formula:
-
Compare the wound closure rates between the different this compound concentrations and the vehicle control.
-
Protocol 2: Transwell (Boyden Chamber) Migration Assay
This assay is used to measure the chemotactic migration of endothelial cells through a porous membrane in response to a chemoattractant.
Materials:
-
HUVECs or other endothelial cell line of choice
-
Complete endothelial cell growth medium
-
Serum-free endothelial cell basal medium
-
PBS
-
Trypsin-EDTA
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet or other suitable cell stain
-
Microscope
-
This compound stock solution
-
Chemoattractant (e.g., VEGF or 10% FBS)
Procedure:
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
The day before the assay, starve the cells by replacing the complete medium with serum-free basal medium.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add the chemoattractant solution (e.g., basal medium with 10% FBS).
-
In the upper chamber (the Transwell insert), add the endothelial cells (e.g., 5 x 10^4 cells) suspended in serum-free basal medium.
-
Add different concentrations of this compound or the vehicle control to the upper chamber along with the cells.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for a period that allows for migration but not significant proliferation (typically 4-8 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Stain the migrated cells by immersing the insert in a Crystal Violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured using a plate reader to quantify the relative number of migrated cells.
-
Compare the number of migrated cells between the different this compound concentrations and the vehicle control.
-
Mandatory Visualizations
Caption: this compound's dual-action signaling pathway promoting endothelial cell migration.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for the Transwell (Boyden Chamber) Migration Assay.
References
Troubleshooting & Optimization
celiprolol stability in DMSO long-term storage
This technical support center provides guidance on the stability and long-term storage of celiprolol dissolved in dimethyl sulfoxide (DMSO). The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound in DMSO?
A1: For optimal stability, it is recommended to prepare this compound stock solutions in DMSO fresh for each experiment. If short-term storage is necessary, solutions can be stored at -20°C for up to 3 months. For long-term storage, it is advisable to store aliquots at -80°C for up to 2 years to minimize degradation.[1][2] It is crucial to minimize freeze-thaw cycles as they can impact compound stability.[3][4][5]
Q2: What are the known stability issues with storing compounds in DMSO?
A2: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water can lead to the hydrolysis of susceptible compounds. Additionally, prolonged storage at room temperature can lead to degradation. Some compounds may also precipitate out of solution at lower temperatures or after freeze-thaw cycles.
Q3: How does water content in DMSO affect this compound stability?
Q4: What are the potential degradation products of this compound?
A4: Stress degradation studies on this compound hydrochloride have identified several degradation products formed under hydrolytic (acidic, basic, neutral), photolytic, and oxidative conditions. While not specific to DMSO storage, these represent potential degradation pathways. The primary degradation occurs through hydrolysis.
Q5: Should I be concerned about freeze-thaw cycles for my this compound-DMSO stock?
A5: Yes. Multiple freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into single-use volumes to prevent repeated temperature changes that can lead to precipitation and degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in this compound-DMSO stock after thawing. | The compound may have come out of solution due to low temperature or concentration exceeding solubility at that temperature. | Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the final concentration in your assay is soluble. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded over time or with repeated freeze-thaw cycles. The concentration may not be uniform if precipitation occurred. | Prepare a fresh stock solution from powder. If using a previously prepared stock, ensure it is fully dissolved and homogenous before use. Perform a quality control check if possible. |
| Loss of compound activity over time. | Chemical degradation of this compound in the DMSO stock. This can be accelerated by water absorption, light exposure, or improper storage temperature. | Store aliquots at -80°C in airtight, light-protecting vials. Use anhydrous DMSO for stock preparation. Minimize the duration of storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable stock solution of this compound in DMSO for use in biological assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes with tight-fitting caps
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate this compound hydrochloride powder and anhydrous DMSO to room temperature.
-
In a sterile environment, weigh the desired amount of this compound hydrochloride.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, airtight, amber vials to minimize freeze-thaw cycles and light exposure.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in DMSO
Objective: To determine the stability of a this compound-DMSO stock solution over time under specific storage conditions.
Materials:
-
Prepared this compound-DMSO stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
-
Mobile phase (e.g., methanol and 0.1% triethylammonium phosphate, pH 4.0)
-
Reference standard of this compound
Procedure:
-
Time Point Zero (T=0): Immediately after preparing the this compound stock solution, take an aliquot for initial analysis.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, -80°C, room temperature).
-
Subsequent Time Points: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from storage.
-
Thaw the aliquot completely and ensure any precipitate is redissolved.
-
Prepare the sample for HPLC analysis as in step 2.
-
Inject the sample and record the chromatogram.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of this compound remaining at each time point.
Visualizations
Caption: Workflow for preparing and storing this compound in DMSO.
Caption: Workflow for assessing the stability of this compound in DMSO.
References
celiprolol assay interference from plasma components
Welcome to the technical support center for celiprolol bioanalysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding interference from plasma components during the quantification of this compound. Our goal is to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in this compound plasma assays?
A1: Interference in this compound assays primarily originates from endogenous components naturally present in plasma.[1] These can co-elute with this compound or the internal standard (IS), leading to inaccurate quantification. Specific sources include:
-
Endogenous plasma components : Metabolites, proteins, lipids, and other small molecules can cause overlapping peaks in chromatography or ion suppression/enhancement in mass spectrometry.[2]
-
Hemolysis : The release of hemoglobin and other cellular components from red blood cells can interfere with both chromatographic and spectrometric detection.[3]
-
Anticoagulants and other tube additives : Components from blood collection tubes, such as gels, stoppers, and anticoagulants, can leach into the sample and cause interference.[4]
-
Concomitant medications : Other drugs administered to the subject can also interfere with the assay.[2]
Q2: How does interference from plasma components manifest in the results?
A2: Interference can appear in several ways:
-
Inaccurate Quantification : Co-eluting peaks can artificially inflate the peak area of this compound or the internal standard, leading to overestimation of the concentration.
-
Ion Suppression/Enhancement (for LC-MS/MS) : Matrix components can affect the ionization efficiency of this compound in the mass spectrometer source, leading to underestimation (suppression) or overestimation (enhancement) of the analyte concentration.
-
Poor Peak Shape : Trailing or fronting of the this compound peak can be exacerbated by matrix effects.
-
Variability in Results : Because the composition of plasma can vary significantly between individuals, interference effects can differ from sample to sample, leading to poor precision and reproducibility.
Q3: What are the regulatory expectations for managing assay interference?
A3: Regulatory bodies like the FDA and EMA have clear guidelines for bioanalytical method validation. Key requirements include:
-
Selectivity : The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing at least six different blank plasma sources to check for interfering peaks at the retention time of the analyte and IS.
-
Specificity : The method should uniquely identify the analyte. For LC-MS/MS, this involves monitoring specific precursor-product ion transitions. For HPLC-UV, it relies on chromatographic separation.
-
Matrix Effect Evaluation : For LC-MS/MS methods, it is mandatory to investigate the effect of the matrix on the analyte's ionization. This is typically done by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
Troubleshooting Guides
Issue 1: An interfering peak is observed at or near the retention time of this compound in blank plasma.
This is a common selectivity issue that must be resolved for accurate quantification.
Troubleshooting Workflow
References
Technical Support Center: Celiprolol in Cell Culture Experiments
Welcome to the technical support center for utilizing celiprolol in your cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?
A1: The reported solubility of this compound hydrochloride can vary between suppliers. It is a hydrophilic compound, and its solubility in aqueous solutions is pH-dependent.[1] Below is a summary of reported solubility data.
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| Water | 2 mg/mL to 83 mg/mL[2][3] | 4.8 mM to 199.5 mM |
| DMSO | 2 mg/mL to 83 mg/mL[2][3] | 4.8 mM to 199.5 mM |
| Ethanol | 83 mg/mL | 199.5 mM |
Note: The wide range in reported aqueous solubility may be due to differences in experimental conditions (e.g., pH, temperature) or the specific salt form of this compound. It is recommended to perform small-scale solubility tests with your specific batch of this compound.
Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What could be the cause?
A2: Precipitation of this compound upon addition to cell culture medium is a common issue and can be attributed to several factors:
-
Solvent Shock: Rapidly adding a concentrated DMSO stock to an aqueous medium can cause the drug to precipitate out of solution.
-
pH Shift: this compound's solubility is pH-dependent. Cell culture media are buffered to a physiological pH (typically 7.2-7.4), which may be a pH at which this compound has lower solubility compared to the solvent used for the stock solution.
-
High Final Concentration: The desired final concentration of this compound in the medium may exceed its solubility limit in that specific medium formulation.
-
Interaction with Media Components: Components in the cell culture medium, such as salts or proteins, could potentially interact with this compound and reduce its solubility.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for cell culture experiments due to its high solvating power. However, it is crucial to use a minimal amount of DMSO and ensure the final concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.1% v/v).
Q4: How can I minimize precipitation when preparing my working solution of this compound in cell culture medium?
A4: To minimize precipitation, consider the following steps:
-
Prepare a high-concentration stock in DMSO: This allows for a smaller volume of the stock solution to be added to the medium, reducing the final DMSO concentration.
-
Step-wise dilution: Instead of adding the DMSO stock directly to the full volume of medium, first dilute the stock in a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of complete medium.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help improve solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the medium to facilitate its dispersion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock to medium. | - Solvent shock due to high DMSO concentration.- Final drug concentration exceeds solubility limit. | - Prepare a more concentrated stock solution in DMSO to reduce the volume added.- Perform a serial dilution of the stock in a small volume of medium before adding to the final culture volume.- Test a lower final concentration of this compound. |
| Cloudiness or precipitate appears in the medium after incubation. | - Drug instability at 37°C over time.- Interaction with serum proteins or other media components. | - Prepare fresh working solutions for each experiment.- Reduce the serum concentration in your medium if experimentally feasible.- Filter-sterilize the final working solution using a 0.22 µm filter before adding to cells. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound leading to inaccurate final concentrations.- Degradation of this compound in solution. | - Visually inspect for complete dissolution of the stock solution before use.- Prepare fresh stock solutions regularly and store them appropriately (see protocol below).- Include a positive and negative control in your experiments. |
Experimental Protocols
Protocol for Preparing a this compound Hydrochloride Stock Solution
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
-
Procedure:
-
Determine the desired stock concentration. A common starting point is 10 mM.
-
Calculate the required mass of this compound hydrochloride. The molecular weight of this compound hydrochloride is approximately 415.95 g/mol .
-
For a 10 mM stock in 1 mL: 0.01 mol/L * 0.001 L * 415.95 g/mol = 0.00416 g = 4.16 mg.
-
-
Weigh the this compound hydrochloride powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is clear before proceeding.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot and store. Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
This compound Signaling Pathways
This compound is known to modulate several key signaling pathways, primarily the PI3K/Akt/eNOS pathway, which it activates, and the NF-κB pathway, which it inhibits.
This compound-Mediated Activation of the PI3K/Akt/eNOS Pathway
This compound promotes the production of nitric oxide (NO) by activating endothelial nitric oxide synthase (eNOS). This activation is mediated through the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.
Caption: this compound activates the PI3K/Akt/eNOS signaling pathway.
This compound-Mediated Inhibition of the NF-κB Pathway
This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition is thought to be, in part, through the reduction of oxidative stress.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Preparing this compound Working Solution
The following workflow outlines the recommended steps for preparing a this compound working solution for cell culture experiments to minimize the risk of precipitation.
Caption: Recommended workflow for preparing this compound working solution.
References
Celiprolol Hydrochloride Stability Technical Support Center
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals investigating the stability of celiprolol hydrochloride under various stress conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound hydrochloride under ICH-prescribed stress conditions?
A: this compound hydrochloride is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions.[1][2][3] It is, however, found to be stable under thermal stress.[1][2] The most significant degradation occurs in basic hydrolytic conditions.
Q2: Under which specific condition is this compound hydrochloride most unstable?
A: The maximum degradation of this compound hydrochloride is observed under basic hydrolysis. Studies have shown complete degradation in 1 M and 0.1 M sodium hydroxide (NaOH).
Q3: How stable is this compound hydrochloride when exposed to light?
A: this compound hydrochloride degrades significantly under photolytic conditions. It is reported to be labile in photo acidic and photo basic conditions but stable under photo neutral stress conditions. Therefore, protection from light is crucial during handling and storage.
Q4: What is the stability of this compound hydrochloride under oxidative stress?
A: The drug degrades when exposed to strong oxidative conditions, such as severe exposure to hydrogen peroxide (H₂O₂). However, it remains stable when challenged with the free radical initiator AIBN (Azobisisobutyronitrile). In some experiments, this compound enantiomers were found to be unstable in 3-20% H₂O₂.
Q5: Is thermal degradation a significant concern for this compound hydrochloride?
A: No, this compound hydrochloride is stable to thermal stress. One study reported stability at 70°C for 7 days. The melting point is in the range of 197-200°C.
Q6: How many degradation products are typically formed under stress conditions?
A: A total of seven degradation products (DPs) have been identified and characterized across various stress conditions, including hydrolysis, oxidation, and photolysis.
Troubleshooting Guides
Issue: I am observing significant degradation of my this compound sample during routine handling and analysis, but the conditions are not harsh. What could be the cause?
-
Possible Cause 1: Light Exposure. this compound is photolabile. Unintended exposure to ambient or laboratory lighting, especially UV light, can cause degradation.
-
Troubleshooting Steps:
-
Always handle the drug substance and its solutions in amber-colored glassware or containers wrapped in aluminum foil.
-
Minimize exposure time to light during sample preparation and analysis.
-
Use a dark control sample (a sample protected from light) in your experiments to differentiate between photodegradation and degradation from other factors.
-
-
Possible Cause 2: pH of the Medium. The drug is highly susceptible to basic hydrolysis and also degrades in acidic and neutral aqueous solutions. Contamination from glassware or the use of non-buffered or slightly alkaline solvents can accelerate degradation.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly rinsed and neutralized.
-
Use well-buffered solutions if the sample needs to be in a solution for an extended period.
-
Avoid incompatible materials such as strong acids and bases.
-
Issue: My oxidative stress study using hydrogen peroxide shows a complete loss of the parent drug peak, but no corresponding degradation product peaks are appearing on my HPLC-UV chromatogram. What is happening?
-
Possible Cause: This phenomenon has been reported and may be due to the formation of degradation products that lack a UV chromophore or are not eluted from the HPLC column under the current method. The degradation products might include epoxides or other structures that do not absorb at the detection wavelength being used.
-
Troubleshooting Steps:
-
Employ a universal detector in series with your UV detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), which does not rely on a chromophore for detection.
-
Modify the chromatographic method (e.g., change the gradient, mobile phase pH, or column chemistry) to ensure the elution of all potential degradation products.
-
Consider that the degradation products may be volatile or unstable themselves.
-
Data Presentation
Table 1: Summary of this compound Hydrochloride Stability Under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl | Degradation observed | |
| Base Hydrolysis | 0.1 N NaOH | Maximum degradation observed | |
| Neutral Hydrolysis | Water | Degradation observed | |
| Oxidation | H₂O₂ (various conc.) | Degradation observed only upon severe exposure | |
| Oxidation | AIBN | Stable | |
| Thermal Stress | 80°C | Stable | |
| Photolytic Stress | UV/Vis Light | Significant degradation observed |
Table 2: Quantitative Data on the Hydrolytic Degradation of this compound Enantiomers in 0.01 M HCl and 0.01 M NaOH
| Stress Condition | Time | % Recovery (S-celiprolol) | % Recovery (R-celiprolol) | Reference |
| 0.01 M HCl | 1 hour | 97.77% | 97.02% | |
| 24 hours | 93.45% | 93.48% | ||
| 7 days | 84.13% | 85.96% | ||
| 0.01 M NaOH | 1 hour | 97.00% | 97.42% | |
| 24 hours | 93.93% | 94.75% | ||
| 7 days | 87.11% | 86.87% |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation: Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M to 1 M hydrochloric acid (HCl). Keep the solution at room temperature or heat to a specified temperature (e.g., 80°C) for a defined period.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH). Maintain the solution at room temperature for a defined period.
-
Neutral Hydrolysis: Dilute the stock solution with purified water. Heat the solution to a specified temperature (e.g., 80°C) for a defined period.
-
Sampling & Analysis: Withdraw samples at appropriate time intervals. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidation Study
-
Preparation: Prepare a stock solution of this compound hydrochloride.
-
Oxidation: Dilute the stock solution with hydrogen peroxide (H₂O₂) solution (concentrations ranging from 3% to 30% have been used). Keep the solution at room temperature for a defined period, protected from light.
-
Sampling & Analysis: Withdraw samples at various time points and analyze immediately using a validated stability-indicating HPLC method.
Protocol 3: Photostability Study (Forced Degradation)
-
Sample Preparation: Prepare a solution of this compound hydrochloride in a transparent, inert container. Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil.
-
Exposure: Place both samples in a photostability chamber and expose them to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: After the exposure period, analyze both the exposed sample and the dark control by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for forced degradation testing of this compound HCl.
Caption: Summary of this compound HCl stability under stress conditions.
References
Technical Support Center: Quantification of Celiprolol by HPTLC
Welcome to the technical support center for the quantification of celiprolol using High-Performance Thin-Layer Chromatography (HPTLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the HPTLC quantification of this compound.
Q1: My this compound spot is showing significant tailing. What could be the cause and how can I fix it?
A1: Tailing is a common issue when analyzing basic compounds like this compound on silica gel plates. It is often caused by strong interactions between the basic analyte and the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to add a basic modifier to the mobile phase to saturate the active sites on the silica gel and reduce the strong interactions. A common approach is to add a small percentage of ammonia or an amine like triethylamine (typically 0.1-1%).
-
Sample Overload: Applying too much sample can lead to tailing. Try diluting your sample and applying a smaller volume.
-
Inappropriate pH of Sample Solution: Ensure your sample is dissolved in a suitable solvent. If the sample solution is too acidic, it can enhance the interaction with the silica gel.
Q2: The Rf value of my this compound spot is too low (close to the application point). How can I increase it?
A2: A low Retention Factor (Rf) indicates that the mobile phase is not strong enough to move the analyte up the plate. This compound is a moderately polar compound, so the mobile phase needs sufficient polarity.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: You can increase the proportion of the more polar solvent in your mobile phase mixture. For instance, if you are using a mixture of a non-polar and a polar solvent, increase the percentage of the polar solvent.
-
Change of Solvents: Consider replacing a less polar solvent in your mobile phase with a more polar one.
-
Check for Plate Deactivation: Ensure your HPTLC plates have been stored correctly and are not deactivated by moisture. You can activate the plates by heating them in an oven (e.g., at 110°C for 30 minutes) before use.
Q3: The Rf value of my this compound spot is too high (close to the solvent front). What should I do?
A3: A high Rf value suggests that the mobile phase is too strong, causing the analyte to travel with the solvent front with little interaction with the stationary phase.
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase.
-
Change of Solvents: Replace a more polar solvent with a less polar one.
Q4: I am observing inconsistent Rf values between different plates. What is causing this variability?
A4: Inconsistent Rf values can be frustrating and point to a lack of control over the experimental conditions.
Troubleshooting Steps:
-
Chamber Saturation: Ensure that the developing chamber is fully saturated with the mobile phase vapors before placing the plate inside. A 20-30 minute saturation time with a saturation pad is generally recommended.
-
Temperature and Humidity: Maintain a consistent temperature and humidity in the laboratory, as these environmental factors can affect the separation.
-
Plate Quality: Use plates from the same batch to minimize variability. It is also advisable to pre-wash the plates with methanol and dry them before sample application.[1]
-
Mobile Phase Preparation: Prepare fresh mobile phase for each experiment and ensure the components are accurately measured.
Q5: My calibration curve for this compound is not linear. What are the possible reasons?
A5: A non-linear calibration curve can arise from several factors affecting the densitometric measurement.
Troubleshooting Steps:
-
Sample Application: Ensure precise and consistent sample application using an automated applicator. The applied volume and the resulting spot size should be uniform.
-
Densitometer Settings: Optimize the scanning wavelength, slit dimensions, and scanning speed of the densitometer. The chosen wavelength should correspond to the absorption maximum of this compound.
-
Concentration Range: The concentration range of your standards might be too wide, exceeding the linear dynamic range of the detector. Try narrowing the concentration range.
-
Fluorescence Quenching: If you are using plates with a fluorescent indicator (F254), high concentrations of the analyte can lead to a non-linear response due to self-absorption or fluorescence quenching.
Q6: I am seeing extraneous spots or a high background on my developed plate. What could be the source of this contamination?
A6: Contamination can originate from various sources throughout the HPTLC process.
Troubleshooting Steps:
-
Plate Handling: Always handle HPTLC plates by the edges to avoid transferring oils or other contaminants from your fingers.[1]
-
Solvent Purity: Use high-purity solvents for both sample preparation and the mobile phase.
-
Sample Preparation: Ensure your sample extraction and preparation procedure effectively removes interfering substances from the matrix.
-
Pre-washing Plates: Pre-washing the HPTLC plates with methanol or another suitable solvent can help remove any impurities from the plate itself.[1]
Experimental Protocol: Quantification of this compound
This section provides a detailed methodology for the quantification of this compound using HPTLC. This protocol is a starting point and may require optimization based on your specific laboratory conditions and sample matrix.
1. Materials and Reagents:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).
-
Mobile Phase: A mixture of toluene, ethyl acetate, acetone, and 25% ammonium hydroxide in the ratio of 10:20:20:1 (v/v/v/v). This mobile phase has been found effective for the separation of other beta-blockers like labetalol and metoprolol on silica gel.[2]
-
Standard Solution: Prepare a stock solution of this compound hydrochloride in methanol (1 mg/mL). From this, prepare working standard solutions of varying concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting with methanol.
-
Sample Preparation: For plasma samples, a liquid-liquid extraction is typically required. A published method involves extraction from plasma, though the specific solvent system for extraction would need to be optimized.[3] For pharmaceutical dosage forms, dissolve the powdered tablet or capsule contents in methanol to achieve a concentration within the calibration range.
2. Chromatographic Conditions:
-
Sample Application: Apply the standard and sample solutions as 6 mm bands onto the HPTLC plate using an automated applicator. The distance between bands should be at least 8 mm.
-
Chamber Saturation: Place a saturation pad in a twin-trough developing chamber and add the mobile phase. Allow the chamber to saturate for at least 20 minutes at room temperature.
-
Development: Place the HPTLC plate in the saturated chamber and develop it up to a distance of 80 mm.
-
Drying: After development, dry the plate in a stream of warm air for 5-10 minutes to completely remove the mobile phase.
3. Densitometric Analysis:
-
Scanning: Scan the dried plate using a TLC scanner in absorbance mode.
-
Detection Wavelength: The detection wavelength for this compound can be determined by scanning the spot of a standard solution. A wavelength around 240 nm is often used for beta-blockers.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPTLC analysis of this compound.
| Parameter | Value | Reference |
| Stationary Phase | HPTLC plates silica gel 60 F254 | |
| Mobile Phase | Toluene:Ethyl Acetate:Acetone:NH4OH (25%) (10:20:20:1 v/v/v/v) | |
| Expected Rf Range | 0.3 - 0.7 (Requires experimental verification for this compound) | General HPTLC Practice |
| Detection Wavelength | ~240 nm (Requires experimental verification) | General Beta-Blocker Analysis |
| Linearity Range | To be determined experimentally (e.g., 100 - 1000 ng/spot) | - |
| Limit of Detection (LOD) | To be determined experimentally | - |
| Limit of Quantification (LOQ) | To be determined experimentally | - |
Visualizations
Experimental Workflow for this compound HPTLC Quantification
Caption: Experimental workflow for HPTLC quantification of this compound.
Troubleshooting Logic for this compound HPTLC Analysis
Caption: Troubleshooting decision tree for HPTLC analysis of this compound.
References
Welcome to the technical support center for celiprolol related compound and impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is known to degrade under specific stress conditions. Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (especially basic conditions), oxidative, and photolytic stress.[1][2] It is, however, relatively stable under thermal stress.[1][2] The primary degradation products often result from the hydrolysis of the urea moiety and other structural modifications.
Q2: What are the typical impurities found in this compound?
A2: Impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[3] Common related compounds may include N-dealkylated this compound, products of O-dealkylation or demethylation, and oxidative metabolites of the aromatic ether or aliphatic side chain. The European Pharmacopoeia (EP) lists several specified impurities for this compound, including Impurity A, B, C, and others.
Q3: Which analytical techniques are most suitable for this compound impurity profiling?
A3: The most widely used and effective techniques for the analysis of this compound and its related compounds are High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is especially valuable for the identification and structural elucidation of unknown impurities and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive structural confirmation of isolated impurities.
Q4: What are the typical acceptance criteria for impurities in this compound?
A4: According to general ICH guidelines, specifications for impurities are established to ensure the safety and efficacy of the drug product. For this compound, a representative specification would typically limit any individual unspecified impurity to not more than 0.10%. Specified impurities, which are structurally identified, may have acceptance limits in the range of 0.05% to 0.30%, depending on their toxicological assessment.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its related compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound Peak
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Free Silanols on the Column: this compound is a basic compound and can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing. | - Use a mobile phase with a pH that ensures this compound is in its ionized form (e.g., pH < 4).- Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask the silanol groups.- Use an end-capped HPLC column or a column with a base-deactivated stationary phase. |
| Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. | - Reduce the sample concentration or the injection volume. |
| Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, resulting in peak distortion. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. |
| Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | - Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume. |
Issue 2: Poor Resolution Between this compound and a Known Impurity
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition: The organic modifier and buffer composition may not be ideal for separating closely eluting compounds. | - Adjust Organic Modifier Percentage: In a reversed-phase method, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve resolution.- Change Organic Modifier: Switch from methanol to acetonitrile or vice versa, as this can alter selectivity.- Modify Mobile Phase pH: A small change in pH can alter the ionization state of this compound or the impurity, leading to changes in retention and improved separation. |
| Inadequate Gradient Program: A steep gradient may not provide sufficient time to separate closely eluting peaks. | - Decrease the Gradient Slope: Make the gradient shallower in the region where the critical pair elutes.- Introduce an Isocratic Hold: Incorporate a brief isocratic hold at a specific mobile phase composition to enhance the separation of the target peaks. |
| Inefficient Column: The column may have degraded over time, leading to broader peaks and reduced resolution. | - Check Column Performance: Evaluate the column's efficiency (plate count) and peak asymmetry using a standard compound.- Replace the Column: If the performance is poor, replace it with a new column of the same type. |
Issue 3: Appearance of Ghost Peaks in the Chromatogram
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase: Impurities in the solvents or buffer reagents can accumulate on the column and elute as ghost peaks, especially in gradient analysis. | - Use high-purity HPLC-grade solvents and freshly prepared buffers.- Filter all mobile phases through a 0.45 µm or 0.22 µm membrane filter. |
| Carryover from Previous Injections: Residue from a previous, more concentrated sample may be eluting in the current run. | - Implement a robust needle wash program on the autosampler.- Inject a blank (mobile phase) after a high-concentration sample to check for carryover. |
| Sample Matrix Effects: Components from the sample matrix may be retained on the column and elute in subsequent runs. | - Improve the sample preparation procedure to remove interfering matrix components. Consider solid-phase extraction (SPE) for sample cleanup. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified period (e.g., 2-8 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period (e.g., 1-4 hours). This compound is highly susceptible to basic hydrolysis, so milder conditions may be required.
-
Neutral Hydrolysis: Mix the stock solution with water and heat at 80°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or fluorescent light for a defined duration.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period.
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable HPLC method (see Protocol 2).
Protocol 2: HPLC Method for this compound and Impurity Analysis
Objective: To separate and quantify this compound and its related compounds.
Methodology:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) is a common choice.
-
Mobile Phase A: 0.1% Triethylammonium phosphate buffer, pH adjusted to 4.0.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Linearly increase the percentage of Mobile Phase B over 20-30 minutes to a higher concentration (e.g., 80-90%).
-
Hold at the high concentration for a few minutes to elute any strongly retained compounds.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 236 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Observation | Major Degradation Products Formed |
| Acid Hydrolysis (0.1 N HCl, 80°C) | Significant degradation | CPL-I and other minor products |
| Base Hydrolysis (0.1 N NaOH, RT) | Very rapid and significant degradation | CPL-I and multiple other products |
| Neutral Hydrolysis (Water, 80°C) | Moderate degradation | CPL-I |
| Oxidative (30% H₂O₂, RT) | Significant degradation | Multiple oxidative products |
| Photolytic (UV/Fluorescent light) | Moderate degradation | Photodegradation products |
| Thermal (80°C, solid state) | No significant degradation | - |
| Data compiled from published studies. |
Table 2: Example HPLC Method Parameters for this compound Impurity Analysis
| Parameter | Condition |
| Column | Ultrasphere C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Triethylammonium phosphate, pH 4.0 |
| Mobile Phase B | Methanol |
| Flow Rate | 0.9 mL/min |
| Detection | UV at 236 nm |
| Elution Mode | Gradient |
Visualizations
Caption: Workflow for the identification and characterization of impurities.
References
- 1. Determination of a process intermediate of this compound and its potential impurities by gradient high-performance liquid chromatography--application of high-low chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
Celiprolol Oral Bioavailability Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in celiprolol oral bioavailability studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions that may arise during the experimental process.
Q1: Why am I observing high inter- and intra-subject variability in my this compound plasma concentration-time profiles?
A1: High variability is a known challenge with this compound and can be attributed to several factors:
-
Gastric Motility: The rate of gastric emptying significantly affects the rate and extent of this compound absorption. Variations in the fasted-state gastric cycle can lead to inconsistent absorption rates and even the appearance of double peaks in the plasma profile[1].
-
Food and Beverage Effects: The bioavailability of this compound is markedly reduced when administered with food.[2][3] Citrus juices, such as orange and grapefruit juice, are known to inhibit the Organic Anion Transporting Polypeptide 1A2 (OATP1A2), a key transporter for this compound absorption, leading to a significant decrease in its bioavailability[4][5].
-
Genetic Polymorphisms: Genetic variations in transporters like P-glycoprotein (encoded by the ABCB1 gene) and OATP1A2 (encoded by the SLCO1A2 gene) can influence this compound's pharmacokinetics, contributing to inter-individual differences in drug exposure.
Troubleshooting Tips:
-
Standardize food and fluid intake for subjects in your studies. Ensure a consistent fasting period before drug administration.
-
Advise subjects to avoid citrus juices for a defined period before and during the study.
-
Consider genotyping subjects for relevant transporters (ABCB1, SLCO1A2) to better understand variability in your results.
Q2: I am seeing a "double-peak" phenomenon in the pharmacokinetic profile of this compound. What is the likely cause and how can I account for it?
A2: The occurrence of double peaks in the plasma concentration-time profile of this compound is often linked to gastric emptying patterns. A portion of the administered dose may remain in the stomach and be emptied into the small intestine at a later time, corresponding to a subsequent active phase of the gastric cycle, leading to a second absorption peak.
Troubleshooting Tips:
-
Simultaneously monitor gastric motility in your animal models (e.g., using manometry) to correlate absorption peaks with gastric emptying events.
-
In your pharmacokinetic modeling, consider using a model that incorporates two absorption sites or a dual lag time to accurately describe the double-peak phenomenon.
Q3: My in vitro Caco-2 permeability results for this compound are not correlating well with in vivo data. What could be the reason?
A3: A discrepancy between in vitro Caco-2 data and in vivo outcomes for this compound is likely due to the complex interplay of multiple transport mechanisms.
-
Efflux and Influx Transporters: this compound is a substrate for both the efflux transporter P-glycoprotein (P-gp) and the influx transporter OATP1A2. Caco-2 cells express P-gp, which can lead to an underestimation of absorptive transport (apical-to-basal) and an overestimation of secretory transport (basal-to-apical). The expression levels of OATP1A2 in Caco-2 cells may not fully recapitulate the in vivo situation in the human small intestine.
-
Saturable Transport: The transport of this compound is saturable, meaning that at higher concentrations, the transporters may become saturated, leading to non-linear permeability.
Troubleshooting Tips:
-
When conducting Caco-2 assays, include known inhibitors of P-gp (e.g., verapamil) and OATP transporters (e.g., bromosulfophthalein) to elucidate the contribution of each transporter to this compound's permeability.
-
Evaluate this compound permeability across a range of concentrations to assess potential saturation of transport mechanisms.
-
Consider using other cell lines or in vivo perfusion models in animals to get a more comprehensive picture of this compound absorption.
Q4: What are the critical parameters for developing a robust and sensitive HPLC method for this compound quantification in plasma or urine?
A4: Developing a reliable analytical method is crucial for accurate pharmacokinetic assessment.
-
Detection Method: Fluorescence detection is often preferred for its sensitivity, especially for quantifying the low concentrations of this compound typically found in biological samples. UV detection is also a viable option.
-
Chiral Separation: Since this compound is administered as a racemate, a chiral stationary phase is necessary if you need to quantify the individual R-(+) and S-(-) enantiomers. Polysaccharide-based columns like Chiralpak are effective for this purpose.
-
Sample Preparation: Efficient extraction of this compound from the biological matrix is key. Solid-phase extraction (SPE) is a common and effective method for cleaning up urine and plasma samples. Protein precipitation with acetonitrile can be used for plasma samples.
-
Internal Standard: Use of an appropriate internal standard (e.g., S-(-)-acebutolol or R-(+)-propranolol) is essential for accurate quantification.
Troubleshooting Tips:
-
Optimize the mobile phase composition (e.g., n-hexane:ethanol:triethylamine) and flow rate to achieve good resolution of the enantiomers.
-
Validate the method according to ICH guidelines, ensuring linearity, accuracy, precision, and stability over the expected concentration range. The linear range for calibration curves is often between 5-250 ng/mL.
Q5: My this compound formulation shows poor dissolution. What formulation strategies can be employed to improve this?
A5: Although this compound is a hydrophilic drug, formulation can still impact its dissolution and subsequent absorption.
-
Excipient Compatibility: Ensure that the excipients used in your formulation do not negatively interact with this compound or hinder its release.
-
Controlled Release Formulations: For modified-release profiles, gastro-retentive drug delivery systems, such as floating tablets using HPMC polymers, have been explored to prolong the gastric residence time and potentially improve bioavailability.
-
Immediate-Release Formulations: For immediate-release tablets, the compression force used during tableting can affect disintegration and dissolution rates.
Troubleshooting Tips:
-
Conduct thorough pre-formulation studies to assess the compatibility of this compound with various excipients.
-
For immediate-release formulations, optimize tablet compression parameters to ensure rapid disintegration and dissolution.
-
If developing a gastro-retentive formulation, carefully select the type and grade of polymers (e.g., HPMC K4M, K15M, K100M) to achieve the desired floating time and drug release profile.
Quantitative Data
The following tables summarize key physicochemical and pharmacokinetic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 379.5 g/mol | |
| Solubility | Freely soluble in water | |
| Nature | Hydrophilic agent |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | Dose-dependent: ~30% at 100 mg, up to ~74% at 400 mg | |
| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours | |
| Plasma Half-life (t½) | Approximately 4-5 hours | |
| Plasma Protein Binding | Approximately 25-30% | |
| Volume of Distribution (Vd) | 4.5 L/kg | |
| Metabolism | Minimally metabolized (1-3%) | |
| Excretion | Unchanged in urine and feces |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound
This protocol provides a general framework for assessing the bidirectional transport of this compound across Caco-2 cell monolayers.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for full differentiation and formation of tight junctions.
-
Maintain cells in an appropriate culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4.
-
Apical-to-Basolateral (A-B) Transport (Absorption): Add the transport buffer containing [¹⁴C]-celiprolol to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-A) Transport (Secretion): Add the transport buffer containing [¹⁴C]-celiprolol to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.
-
At the end of the experiment, collect samples from both donor and receiver chambers.
-
-
Sample Analysis:
-
Quantify the concentration of [¹⁴C]-celiprolol in the collected samples using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER significantly greater than 2 suggests the involvement of active efflux.
-
Protocol 2: HPLC Method for Quantification of this compound Enantiomers in Human Plasma
This protocol outlines a method for the simultaneous determination of this compound enantiomers in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in an Eppendorf tube, add known concentrations of S-(-)- and R-(+)-celiprolol working standards.
-
Add 25 µL of the internal standard working solution (e.g., S-(-)-acebutolol).
-
Add acetonitrile to a final volume of 1 mL to precipitate proteins.
-
Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of air.
-
Reconstitute the residue in 1 mL of methanol, sonicate for 5 minutes.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Chiral Column: Chiralpak IC (cellulose tris(3,5-dichlorophenyl carbamate) immobilized on silica).
-
Mobile Phase: n-hexane:ethanol:triethylamine (70:30:0.4%, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Construct calibration curves by plotting the peak area ratio of each this compound enantiomer to the internal standard against the analyte concentration.
-
Use linear regression analysis to determine the concentration of this compound enantiomers in the unknown samples.
-
Visualizations
The following diagrams illustrate key workflows and relationships in this compound bioavailability studies.
References
- 1. This compound double-peak occurrence and gastric motility: nonlinear mixed effects modeling of bioavailability data obtained in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Interactions between Cardiovascular Medicines and Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Celiprolol vs. Carvedilol: A Comparative Guide on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of celiprolol and carvedilol, focusing on their respective impacts on endothelial function. The information presented is collated from a range of experimental studies to support an evidence-based understanding of their mechanisms and effects.
At a Glance: this compound and Carvedilol
| Feature | This compound | Carvedilol |
| Primary Mechanism | β1-selective adrenoceptor antagonist with partial β2-adrenoceptor agonist activity.[1][2] | Non-selective β-adrenoceptor and α1-adrenoceptor blocker.[3] |
| Vasodilatory Properties | Mild vasodilation, attributed to its β2-agonist activity.[1][2] | Moderate vasodilation due to α1-blockade. |
| Endothelial Nitric Oxide (NO) Production | Stimulates NO release and increases endothelial nitric oxide synthase (eNOS) expression in preclinical studies. | Enhances NO bioavailability, partly through antioxidant effects and stimulation of NO release. |
| Antioxidant Activity | Demonstrated to decrease superoxide production in preclinical and human studies. | Possesses potent antioxidant properties. |
Quantitative Data on Endothelial Function
The following tables summarize quantitative data from clinical studies investigating the effects of this compound and carvedilol on markers of endothelial function. It is important to note that direct head-to-head clinical trials comparing the two drugs on these specific parameters are limited.
Table 1: Effects of this compound on Markers Related to Endothelial Function
| Parameter | Study Population | Treatment | Duration | Key Findings | Reference |
| Neutrophil Nitric Oxide Synthase (NOS) Activity | Patients with essential hypertension | This compound | 8 weeks | No significant change in NOS activity. | |
| Neutrophil Superoxide Anion Generation | Patients with essential hypertension | This compound | 8 weeks | Significant decrease in superoxide anion generation. |
Table 2: Effects of Carvedilol on Endothelial Function
| Parameter | Study Population | Treatment | Duration | Baseline Value | Post-treatment Value | P-value | Reference |
| Flow-Mediated Dilation (FMD) | Patients with coronary artery disease | Carvedilol | 4 months | 5.1% ± 0.4% | 7.8% ± 0.3% | <0.01 | |
| Plasma Thiobarbituric Acid-Reactive Substances (TBARS) | Patients with coronary artery disease | Carvedilol | 4 months | 5.8 ± 0.4 nmol/mL | 4.6 ± 0.3 nmol/mL | <0.01 | |
| Endothelium-dependent Dilatation | Patients with essential hypertension | Carvedilol (12.5 mg/day) | 12 weeks | Not specified | 8.1% increase from baseline | <0.05 | |
| Plasma Nitrite (NO₂) Concentration | Patients with essential hypertension | Carvedilol (12.5 mg/day) | 12 weeks | Not specified | No significant modification | Not specified | |
| Forearm Blood Flow (FBF) Response to Acetylcholine | Patients with dilated cardiomyopathy | Carvedilol | 4 weeks | Not specified | Augmented FBF response | Not specified | |
| Plasma Nitric Oxide (NO) Levels | Anesthetized rats | Carvedilol (1 mg/kg, IV) | Acute | 17.9 ± 1.7 µmol/L | 32.2 ± 2.5 µmol/L | <0.001 |
Experimental Protocols
Assessment of Endothelial Function
Flow-Mediated Dilation (FMD) of the Brachial Artery
This non-invasive technique is a widely used method to assess endothelium-dependent vasodilation, which is largely mediated by nitric oxide.
-
Patient Preparation: Subjects are typically required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking before the measurement.
-
Procedure:
-
The patient rests in a supine position in a quiet, temperature-controlled room.
-
A high-resolution ultrasound transducer is used to image the brachial artery in the longitudinal plane.
-
Baseline diameter of the brachial artery is recorded.
-
A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 50 mmHg above systolic blood pressure) for 5 minutes to induce reactive hyperemia.
-
The cuff is then rapidly deflated, causing a shear stress-induced increase in blood flow.
-
The diameter of the brachial artery is continuously monitored and recorded for several minutes after cuff deflation.
-
-
Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter observed after cuff deflation.
Measurement of Nitric Oxide (NO) and its Metabolites
-
Plasma/Serum Nitrite and Nitrate (NOx): As NO has a very short half-life, its bioavailability is often assessed by measuring its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). This is commonly done using the Griess reaction or chemiluminescence-based assays. Blood samples are collected, and plasma or serum is separated. For the Griess assay, nitrate is first reduced to nitrite, and then a colorimetric reagent is added to produce a colored azo compound, the absorbance of which is measured spectrophotometrically.
-
Direct NO Measurement: In preclinical studies, highly sensitive porphyrinic NO microsensors can be used for real-time measurement of NO release from single cells or tissues.
Venous Occlusion Plethysmography
This technique measures changes in forearm blood flow in response to intra-arterial infusion of vasoactive substances.
-
Procedure: A strain gauge is placed around the forearm to measure changes in circumference, which reflect changes in blood volume. A blood pressure cuff is placed on the upper arm and inflated to a pressure that occludes venous outflow but not arterial inflow. The rate of increase in forearm volume is proportional to the forearm blood flow. Endothelium-dependent vasodilation is assessed by infusing an agonist like acetylcholine, while endothelium-independent vasodilation is assessed with a direct NO donor like sodium nitroprusside.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound and carvedilol exert their effects on endothelial function.
References
The Combination of Celiprolol and Losartan on Aortic Stiffness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of aortic stiffness, a key indicator of cardiovascular risk, is a critical area of research. This guide provides a comparative analysis of the effects of celiprolol and losartan on aortic properties. While direct clinical trial data on the combination of this compound and losartan for reducing aortic stiffness is not currently available, this document synthesizes findings from studies on their individual effects and data from a related combination therapy to inform future research and drug development.
Executive Summary
This compound, a third-generation beta-blocker, and losartan, an angiotensin II receptor blocker (ARB), both influence vascular properties, but through distinct mechanisms. Losartan has been shown to decrease aortic stiffness, an effect that may be independent of blood pressure reduction. In contrast, studies on this compound, particularly in the context of vascular Ehlers-Danlos syndrome (vEDS), suggest it improves the biomechanical integrity and strength of the aortic wall, which may manifest as an increase in some measures of stiffness. A study combining another ARB, irbesartan, with this compound in vEDS patients demonstrated a reduction in clinical arterial events, suggesting a potential synergistic benefit of combining these drug classes.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and losartan on aortic stiffness and related hemodynamic parameters from various studies.
Table 1: Effects of Losartan on Aortic Stiffness and Hemodynamics
| Parameter | Study Population | Treatment | Change from Baseline | Reference |
| Carotid-femoral Pulse Wave Velocity (PWV) | Aged patients with essential hypertension | Losartan (50 mg/d) | Remarkable reduction | [1] |
| Aortic Pressure-Strain Elastic Modulus | Patients with mild to moderate essential hypertension | Losartan (50 mg/day) for 12 weeks | Decreased from 4.42 ± 5.79 to 1.99 ± 1.49 x 10(6) dynes/cm2 (P = 0.02) | [2] |
| Aortic Stiffness Index β | Patients with mild to moderate essential hypertension | Losartan (50 mg/day) for 12 weeks | Decreased from 27.4 ± 32.9 to 13.3 ± 9.9 (P = 0.02) | [2] |
| Aortic Rupture Force | vEDS mouse model | 4-week treatment with losartan | No significant change | [3] |
Table 2: Effects of this compound on Aortic Properties
| Parameter | Study Population | Treatment | Change from Baseline | Reference |
| Aortic Rupture Force | vEDS mouse model | 4-week treatment with this compound | Significant increase | [3] |
| Carotid Distensibility | vEDS patients | This compound | Reduced (suggesting increased stiffness) | |
| Carotid Young's Elastic Modulus | vEDS patients | This compound | Increased (suggesting increased stiffness) | |
| Pulse Wave Velocity | vEDS patients | This compound | Elevated |
Table 3: Effects of Irbesartan (ARB) in Combination with this compound
| Parameter | Study Population | Treatment | Outcome | Reference |
| Symptomatic and Asymptomatic Arterial Events | vEDS patients on background this compound therapy | Irbesartan vs. Placebo | Significant reduction in the irbesartan group | |
| Systolic Blood Pressure | vEDS patients on background this compound therapy | Irbesartan vs. Placebo | Baseline-adjusted difference of -5.4 mm Hg (P<0.001) in the irbesartan group |
Experimental Protocols
Study of Losartan in Essential Hypertension
-
Objective: To assess the effects of losartan on the elastic properties of the aorta in patients with mild to moderate essential hypertension.
-
Study Design: A prospective study.
-
Participants: 26 patients (mean age 48 ± 3 years) with mild to moderate essential hypertension.
-
Intervention: Losartan (50 mg/day) for 12 weeks.
-
Methodology for Aortic Stiffness Assessment:
-
Two-dimensional echocardiography was used to measure the ascending aorta.
-
M-mode measurements of aortic systolic (Ds) and diastolic (Dd) diameters were taken approximately 3 cm above the aortic valve.
-
Simultaneously, cuff brachial artery systolic (SBP) and diastolic (DBP) blood pressures were measured.
-
Aortic pressure-strain elastic modulus (Ep) was calculated as: Dd x (SBP-DBP)/(Ds-Dd) x 1333.
-
Stiffness index β was calculated as: Dd x Ln (SBP/DBP)/(Ds-Dd).
-
Comparative Study of this compound and Losartan in a vEDS Mouse Model
-
Objective: To evaluate the impact of this compound and losartan on the biomechanical integrity of the thoracic aorta in a mouse model of vascular Ehlers-Danlos syndrome.
-
Study Design: A controlled animal study.
-
Animal Model: A knock-in mouse model for vEDS.
-
Intervention: 4-week treatment with either this compound or losartan.
-
Methodology for Biomechanical Assessment:
-
A novel read-out system using a Tissue Puller was developed to measure the aortic rupture force.
-
The maximum tensile force at rupture of uniaxially stretched murine thoracic aortic rings was measured to compare treatment efficacy.
-
Study of Irbesartan in Combination with this compound in vEDS Patients (ARCADE Trial)
-
Objective: To test the hypothesis of a beneficial effect of adding an angiotensin II receptor blocker (irbesartan) to this compound in patients with vascular Ehlers-Danlos syndrome.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with a confirmed diagnosis of vEDS who were on background this compound therapy.
-
Intervention: Patients were randomized to receive either irbesartan or a placebo in addition to their ongoing this compound treatment.
-
Primary Outcome: A composite of cardiovascular death or any VEDS-related fatal or nonfatal event, and new or worsening asymptomatic arterial lesions over 24 months.
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and losartan on the aortic wall are rooted in their different mechanisms of action.
This compound's Mechanism of Action
This compound is a cardioselective beta-1 adrenergic receptor antagonist with partial beta-2 adrenergic receptor agonist activity. Its effects on the vasculature are thought to be mediated through:
-
Beta-1 Blockade: Reduces heart rate and cardiac contractility, thereby decreasing mechanical stress on the arterial wall.
-
Beta-2 Agonism: This unique property among beta-blockers leads to vasodilation.
-
Nitric Oxide (NO) Production: this compound has been shown to stimulate endothelial nitric oxide synthase (eNOS), leading to increased NO production. NO is a potent vasodilator and plays a role in maintaining vascular health. This may contribute to a reduction in vascular oxidative stress and beneficially impact the extracellular matrix.
Losartan's Mechanism of Action
Losartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a key component of the renin-angiotensin system (RAS) and a potent vasoconstrictor. By blocking the AT1 receptor, losartan's effects include:
-
Vasodilation: Inhibition of angiotensin II-induced vasoconstriction leads to a decrease in blood pressure.
-
Inhibition of TGF-β Signaling: The blockade of the AT1 receptor has been shown to indirectly inhibit the signaling of transforming growth factor-beta (TGF-β). TGF-β is involved in fibrosis and extracellular matrix remodeling, and its inhibition may contribute to the beneficial effects of losartan on vascular structure.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study investigating the effects of pharmacological agents on aortic stiffness.
Conclusion and Future Directions
The available evidence suggests that this compound and losartan have distinct and potentially complementary effects on the aorta. Losartan appears to directly reduce aortic stiffness, while this compound may enhance the structural integrity of the aortic wall, particularly in conditions of connective tissue disorders.
The positive results from the trial combining irbesartan and this compound in vEDS patients strongly support the rationale for investigating the combination of an ARB and a beta-blocker in managing aortic diseases. Future research should focus on:
-
Direct Comparative Studies: Head-to-head clinical trials comparing the effects of this compound, losartan, and their combination on various measures of aortic stiffness in relevant patient populations, such as those with hypertension or early-stage aortic disease.
-
Mechanistic Studies: Further elucidation of the combined signaling pathways of this compound and losartan to understand potential synergistic or additive effects at a molecular level.
-
Long-term Outcomes: Studies to determine if the combination therapy translates to improved long-term cardiovascular outcomes beyond changes in surrogate markers like aortic stiffness.
Such research is crucial for developing more effective therapeutic strategies to combat the growing burden of cardiovascular diseases associated with increased aortic stiffness.
References
- 1. Administration of losartan improves aortic arterial stiffness and reduces the occurrence of acute coronary syndrome in aged patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of effect of angiotensin II receptor antagonist losartan on aortic distensibility in patients with essential hypertension by echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
A Comparative Analysis of Celiprolol's Efficacy in Modulating Collagen Type III Expression
For researchers and professionals in drug development, understanding the precise impact of therapeutic agents on extracellular matrix components is critical. This guide provides a comparative analysis of celiprolol's effect on collagen type III expression, a key protein implicated in the pathogenesis of vascular Ehlers-Danlos syndrome (vEDS). The guide contrasts this compound with other therapeutic alternatives, presenting available experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
This compound and Its Role in Collagen Synthesis
This compound is a third-generation beta-blocker with a unique pharmacological profile, exhibiting both β1-adrenergic antagonism and partial β2-adrenergic agonism.[1] This dual action is believed to be central to its therapeutic effects in vEDS, a condition caused by mutations in the COL3A1 gene, which leads to deficient or defective type III collagen.[2] While direct quantitative data on this compound's effect on COL3A1 gene expression is not extensively documented in publicly available research, its proposed mechanism involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3] The β2-agonist activity of this compound is thought to enhance collagen synthesis, thereby potentially improving the integrity of the vascular wall.[3][4]
Comparative Efficacy of this compound and Alternatives
To provide a comprehensive overview, this guide compares the effects of this compound with two other drugs that have been investigated for their potential to ameliorate conditions related to collagen deficiency: losartan and doxycycline.
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical and preclinical studies. It is important to note that direct comparative studies measuring the effect of all three drugs on collagen type III expression in the same model are not available. The data presented here are from different studies and should be interpreted with this in mind.
Table 1: Comparison of Clinical and Biomechanical Outcomes
| Drug | Outcome Measured | Model | Dosage | Key Finding | Citation |
| This compound | Arterial Events (rupture or dissection) | Human (vEDS patients) | Up to 400 mg/day | 20% event rate in this compound group vs. 50% in control group (HR 0.36) | |
| Arterial Stiffness (Young's Elastic Modulus) | Human (vEDS patients) | Not specified | Increased stiffness over time, potentially indicating improved vessel wall integrity | ||
| Losartan | Aortic Rupture Rate | Mouse model of vEDS | 50 mg/kg/day | 17.6% mortality in losartan group vs. 62.5% in untreated group | |
| Aortic Stiffness (Pulse Wave Velocity) | Human (hypertensive patients) | 50 mg/day | Significant decrease in pulse wave velocity | ||
| Doxycycline | Aortic Lesion Score | Mouse model of vEDS | 100 mg/kg/day in diet | 3-fold increase in untreated mice, prevented in doxycycline-treated group | |
| Aortic Collagen Content | Mouse model of vEDS | Not specified | Normalized to wild-type levels in doxycycline-treated mice |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these drugs on the vascular system are mediated by distinct signaling pathways.
This compound's Hypothesized Signaling Pathway
This compound's partial β2-adrenergic agonism is thought to stimulate the TGF-β signaling pathway, a key regulator of extracellular matrix production. Activation of the β2-adrenergic receptor can lead to the activation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including COL3A1.
References
- 1. Comparative therapeutic strategies for preventing aortic rupture in a mouse model of vascular Ehlers-Danlos syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P1.10 Longitudinal Changes in Geometric and Functional Arterial Properties in Vascular Ehlers-Danlos Syndrome with this compound - ProQuest [proquest.com]
- 3. Chronic treatment with a broad-spectrum metalloproteinase inhibitor, doxycycline, prevents the development of spontaneous aortic lesions in a mouse model of vascular Ehlers-Danlos syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxycycline ameliorates the susceptibility to aortic lesions in a mouse model for the vascular type of Ehlers-Danlos syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Celiprolol vs. Nebivolol: A Comparative Analysis of Their Impact on Nitric Oxide Production
For researchers, scientists, and drug development professionals, understanding the nuanced differences between third-generation beta-blockers is crucial for targeted therapeutic development. This guide provides an objective comparison of celiprolol and nebivolol, focusing on their distinct mechanisms of action and quantifiable effects on nitric oxide (NO) production, a key factor in their vasodilatory and cardioprotective properties.
Introduction
This compound and nebivolol are both third-generation beta-blockers that possess vasodilating properties attributed to their ability to stimulate nitric oxide (NO) production.[1][2] This distinguishes them from earlier generations of beta-blockers and contributes to their favorable hemodynamic profiles. While both drugs ultimately increase NO bioavailability, their underlying molecular mechanisms and the extent of their effects show notable differences. This guide synthesizes experimental data to provide a clear comparison of their performance, supported by detailed methodologies and signaling pathway visualizations.
Quantitative Data on Nitric Oxide Production
The following tables summarize the quantitative experimental data on the effects of this compound and nebivolol on nitric oxide production and related physiological responses.
Table 1: Nebivolol - In Vitro and In Vivo Effects on Nitric Oxide Production
| Experimental Model | Drug Concentration/Dose | Measured Parameter | Result | Citation |
| Wistar-Kyoto Rat Aorta & Mesenteric Artery | 10⁻⁶ mol/L | NO Levels (DAF-2 Fluorescence) | Significant increase | [3] |
| Wistar-Kyoto Rat Aorta & Mesenteric Artery | 10⁻⁵ mol/L | NO Levels (DAF-2 Fluorescence) | Plateau of NO increase | [3] |
| Mouse Heart Tissue | 10⁻⁷ mol/L | NO Production (DAF-2DA Fluorescence) | Statistically significant increase | [4] |
| Mouse Heart Tissue | - | ED50 for NO production | 0.56 µmol/L | |
| Human Umbilical Vein Endothelial Cells (HUVECs) from Black donors | 1.0 µmol/L | Rate of NO release | ~5-fold increase compared to untreated cells | |
| Spontaneously Hypertensive Rat (SHR) Mesenteric Arteries | 10 µmol/L | [NO]/[ONOO⁻] ratio | Increased from 1.14 to 3.09 |
Table 2: this compound - In Vivo Effects on Nitric Oxide Production and Related Markers
| Experimental Model | Drug Dose | Measured Parameter | Result | Citation |
| DOCA-salt Hypertensive Rats | 10 mg/kg/day for 5 weeks | Left Ventricle eNOS mRNA and protein levels | Significant increase | |
| Rabbit Model of Myocardial Infarction | 1 mg/kg/h | Myocardial Interstitial NOx Levels | Increased | |
| Rabbit Model of Myocardial Infarction | 1 and 10 mg/kg/h | Myocardial Infarct Size | Dose-dependent reduction | |
| Neonatal Rat Cardiac Myocytes | - | Isoproterenol-stimulated protein synthesis | 70% suppression |
Signaling Pathways for Nitric Oxide Production
The distinct signaling pathways activated by this compound and nebivolol are crucial to understanding their pharmacological profiles.
Nebivolol's Signaling Pathway
Nebivolol's primary mechanism for stimulating NO production is through the activation of β3-adrenergic receptors on endothelial cells. This activation initiates a cascade that leads to the stimulation of endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS), and in cardiac tissue, the overexpression of inducible nitric oxide synthase (iNOS). The D-isomer of nebivolol is predominantly responsible for this effect, which is also maintained after hepatic metabolism. Furthermore, nebivolol exhibits antioxidant properties by reducing superoxide anion levels, which in turn increases the bioavailability of NO.
This compound's Signaling Pathway
This compound's mechanism is more multifaceted, involving both β1-adrenergic receptor antagonism and partial β2-adrenergic receptor agonism. Its NO-releasing effect is endothelium-dependent and requires extracellular calcium. This compound has been shown to increase the expression of eNOS. There is also evidence to suggest that this compound may exert agonistic activity at β3-adrenoceptors, similar to nebivolol, contributing to its vasodilatory effects. The stimulation of NO production by this compound leads to an increase in cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, resulting in vasodilation.
Experimental Protocols
A summary of the key experimental methodologies used in the cited studies is provided below to allow for critical evaluation and replication of the findings.
Measurement of Nitric Oxide Production:
-
Diaminofluorescein (DAF) Probes: Several studies utilized DAF-2 diacetate (DAF-2DA) as a fluorescent probe to detect NO production in isolated tissues. Tissues, such as rodent aorta, mesenteric arteries, or cardiac sections, were incubated with DAF-2DA. The reaction of NO with DAF-2 forms a fluorescent triazole derivative, and the intensity of the fluorescence, measured by microscopy, is proportional to the amount of NO produced.
-
Nanosensors: Amperometric nanosensors with a tip diameter of approximately 300 nm were used to measure real-time release of NO and peroxynitrite (ONOO⁻) from the surface of single endothelial cells or in isolated arteries.
-
Greiss Reaction: Myocardial interstitial levels of NOx (nitrite and nitrate), stable metabolites of NO, were measured as an indicator of NO production.
Western Blotting:
-
This technique was used to quantify the protein expression levels of different nitric oxide synthase isoforms (eNOS, nNOS, iNOS) and the phosphorylation status of eNOS in tissue homogenates.
Vasorelaxation Studies:
-
Isolated arterial rings (e.g., rat thoracic aorta) were mounted in organ baths to measure isometric tension. The vasodilatory effects of this compound and nebivolol were assessed by measuring the relaxation of pre-contracted arterial rings. The role of the endothelium was investigated by comparing responses in intact versus denuded vessels.
Conclusion
Both this compound and nebivolol are effective at stimulating nitric oxide production, which underlies their vasodilatory and cardioprotective effects. Nebivolol appears to have a more clearly defined primary pathway through β3-adrenergic receptor agonism, leading to the activation and upregulation of multiple NOS isoforms. This compound's mechanism is more complex, involving partial β2-agonism and potential β3-agonism, ultimately increasing eNOS expression and activity.
While direct head-to-head comparative studies on NO production are limited, the available data suggests that both agents are potent stimulators of the NO pathway. The choice between these two agents in a research or clinical setting may depend on the desired specificity of the signaling pathway to be targeted and the broader pharmacological profile of the drug. Further research involving direct comparative studies using standardized methodologies is warranted to fully elucidate the quantitative differences in NO production between this compound and nebivolol.
References
Celiprolol vs. Bisoprolol: A Comparative Guide on Mitochondrial Respiration in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celiprolol and bisoprolol are both cardioselective beta-1 adrenergic receptor blockers, yet they possess distinct pharmacological profiles that may differentially impact cardiomyocyte bioenergetics. While bisoprolol is a highly selective beta-1 antagonist, this compound exhibits additional partial beta-2 agonist activity, leading to vasodilation through the production of nitric oxide. This guide provides a comparative analysis of their effects on mitochondrial respiration in cardiomyocytes, drawing upon available experimental data to elucidate their mechanisms of action at the cellular level.
Comparative Analysis of Cellular Mechanisms
Direct comparative studies on the effects of this compound and bisoprolol on mitochondrial respiration in cardiomyocytes are limited. However, their known mechanisms of action and findings from related research provide a basis for a qualitative comparison.
Bisoprolol: As a selective beta-1 adrenoceptor antagonist, bisoprolol's primary effect on myocardial energetics is a reduction in myocardial oxygen consumption. This is a consequence of its negative chronotropic and inotropic effects, which decrease heart rate and contractility, thereby lessening the heart's workload[1]. Some clinical studies in patients with heart failure have shown that bisoprolol treatment can lead to a small but significant improvement in peak oxygen consumption[2]. At the cellular level, bisoprolol has been demonstrated to protect cardiomyocytes from ischemia-reperfusion injury by reducing the production of reactive oxygen species (ROS) through the PI3K/AKT/GSK3β signaling pathway[3]. Interestingly, while one study noted that bisoprolol could inhibit mitochondrial respiration and ATP synthesis in cancer cells, its cardioprotective effects appear to be more closely linked to the attenuation of oxidative stress[4].
This compound: this compound's unique pharmacological profile includes partial beta-2 receptor agonism, which stimulates the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS)[5]. This NO-dependent mechanism is central to its vasodilatory and cardioprotective effects, including the attenuation of cardiac hypertrophy. Experimental evidence indicates that this compound can reduce superoxide levels and oxidative stress in the myocardium. The enhanced NO bioavailability associated with this compound could theoretically influence mitochondrial function, as NO is a known regulator of mitochondrial respiration. However, direct experimental data quantifying the specific effects of this compound on cardiomyocyte oxygen consumption and ATP synthesis is currently lacking in the scientific literature.
Data Summary
The following table summarizes the known effects of this compound and bisoprolol on parameters related to cardiomyocyte mitochondrial function, based on available literature. It is important to note the absence of direct, quantitative comparative data for mitochondrial respiration.
| Parameter | This compound | Bisoprolol | Reference |
| Primary Mechanism | Selective β1-blocker with partial β2-agonist activity | Selective β1-blocker | |
| Effect on Myocardial Oxygen Consumption | Indirectly reduces by decreasing cardiac workload | Directly reduces by decreasing heart rate and contractility | |
| Effect on Oxidative Stress/ROS | Reduces superoxide levels | Reduces ROS production | |
| Key Signaling Pathway | Nitric Oxide (NO)-dependent pathway | PI3K/AKT/GSK3β pathway | |
| Mitochondrial Respiration (Direct Data) | Not Reported | Inhibition noted in cancer cells, but cardioprotective effect linked to reduced oxidative stress | |
| ATP Synthesis (Direct Data) | Not Reported | Inhibition noted in cancer cells |
Experimental Protocols
While direct comparative experimental data is not available, the following outlines a standard protocol for assessing the effects of pharmacological agents like this compound and bisoprolol on mitochondrial respiration in cardiomyocytes.
Measurement of Oxygen Consumption Rate (OCR) in Cardiomyocytes
This protocol is adapted from established methods for assessing mitochondrial function in cultured cardiomyocytes using extracellular flux analysis (e.g., Seahorse XFe Analyzer).
1. Cell Culture:
-
Isolate primary cardiomyocytes from neonatal or adult rodents, or use a suitable cardiomyocyte cell line (e.g., H9c2).
-
Plate the cardiomyocytes in specialized cell culture microplates compatible with the extracellular flux analyzer at an appropriate density.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they form a confluent monolayer.
2. Drug Treatment:
-
Prepare stock solutions of this compound and bisoprolol in a suitable vehicle (e.g., DMSO or sterile water).
-
On the day of the assay, prepare fresh dilutions of the drugs in the assay medium to the desired final concentrations.
-
Incubate the cardiomyocytes with the respective drugs or vehicle control for a predetermined period.
3. Seahorse XF Cell Mito Stress Test:
-
Prior to the assay, replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the cells in a non-CO2 incubator at 37°C for one hour.
-
The Seahorse XFe Analyzer measures the OCR in real-time. A standard Mito Stress Test involves the sequential injection of mitochondrial inhibitors to assess key parameters of mitochondrial function:
-
Basal Respiration: The baseline OCR before the addition of any inhibitors.
-
ATP Production-Linked Respiration: Measured after the injection of oligomycin, an ATP synthase inhibitor. The decrease in OCR corresponds to the respiration dedicated to ATP synthesis.
-
Maximal Respiration: Determined after the injection of FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), an uncoupling agent that collapses the mitochondrial membrane potential and stimulates the electron transport chain to its maximum capacity.
-
Non-Mitochondrial Respiration: Measured after the injection of a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor), which shuts down mitochondrial respiration.
-
4. Data Analysis:
-
The OCR values are normalized to the cell number or protein content in each well.
-
The key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, spare respiratory capacity) are calculated from the OCR measurements.
-
Statistical analysis is performed to compare the effects of this compound and bisoprolol with the vehicle control.
Visualizations
Signaling Pathways
Caption: this compound's NO-dependent signaling pathway.
Caption: Bisoprolol's cardioprotective signaling pathway.
Experimental Workflow
Caption: Workflow for assessing mitochondrial respiration.
Conclusion
While both this compound and bisoprolol are effective beta-1 blockers, their effects on cardiomyocyte mitochondrial function appear to be mediated through different pathways. Bisoprolol primarily reduces myocardial oxygen demand and has demonstrated protective effects against oxidative stress. This compound's unique vasodilatory properties, driven by nitric oxide production, also contribute to cardioprotection and reduction of oxidative stress, though its direct impact on mitochondrial respiration remains to be elucidated. Further research employing direct comparative studies with robust methodologies, such as extracellular flux analysis, is necessary to fully characterize and quantify the distinct effects of these two agents on cardiomyocyte mitochondrial bioenergetics. Such studies would provide valuable insights for drug development and the optimization of therapeutic strategies for cardiovascular diseases.
References
- 1. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bisoprolol in the treatment of chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisoprolol, a β1 antagonist, protects myocardial cells from ischemia-reperfusion injury via PI3K/AKT/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a vasodilatory beta-blocker, inhibits pressure overload-induced cardiac hypertrophy and prevents the transition to heart failure via nitric oxide-dependent mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Celiprolol and Propranolol on Beta-Arrestin Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of two beta-adrenergic receptor antagonists, celiprolol and propranolol, with a specific focus on their differential impact on beta-arrestin signaling pathways. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction to Beta-Adrenergic Receptor Signaling and Biased Agonism
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, particularly in the cardiovascular and pulmonary systems. For decades, the therapeutic action of β-blockers has been primarily attributed to their ability to antagonize G protein-dependent signaling cascades. However, the discovery of biased agonism has unveiled a more complex and nuanced mechanism of action for these drugs.
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. In the context of β-ARs, this often involves a bias towards or away from the beta-arrestin (β-arrestin) pathway, which is independent of G protein activation. This guide delves into the comparative effects of this compound and propranolol on this pivotal β-arrestin signaling axis.
Pharmacological Profiles
This compound
This compound is a third-generation β-blocker characterized by its unique pharmacological profile. It acts as a selective antagonist at β1-adrenergic receptors while exhibiting partial agonist activity at β2-adrenergic receptors.[1][2] This dual action contributes to its clinical effects, including blood pressure reduction with a lower incidence of certain side effects compared to non-selective β-blockers.[3]
Propranolol
Propranolol, a first-generation β-blocker, is a non-selective antagonist of both β1- and β2-adrenergic receptors.[4] It is widely used in the treatment of various cardiovascular conditions. Notably, propranolol has been identified as a biased agonist, capable of inhibiting G protein-mediated signaling while simultaneously activating β-arrestin-dependent pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[4]
Comparative Effect on Beta-Arrestin Signaling
Recent research has shed light on the distinct interactions of this compound and propranolol with the β-arrestin signaling pathway.
A key finding is that both this compound and propranolol can promote the recruitment of β-arrestin2. Specifically, this compound, despite being a β1-AR selective antagonist, has been shown to induce β-arrestin2 recruitment at the β1-AR. Similarly, the non-selective antagonist propranolol also promotes β-arrestin2 recruitment.
The partial agonist activity of this compound at the β2-AR suggests a potential for β-arrestin engagement at this receptor subtype as well, although direct quantitative comparisons with propranolol are limited in the current literature. Propranolol's role as a biased agonist is more established, with studies demonstrating its ability to stimulate ERK1/2 phosphorylation through a β-arrestin-dependent mechanism. This action is independent of G protein signaling.
The following table summarizes the key comparative aspects of this compound and propranolol in relation to β-arrestin signaling:
| Feature | This compound | Propranolol |
| Receptor Selectivity | β1-selective antagonist, β2-partial agonist | Non-selective β1 and β2 antagonist |
| G Protein Signaling | Antagonist at β1-AR, Partial agonist at β2-AR | Inverse agonist at Gs pathway |
| β-Arrestin Recruitment | Promotes β-arrestin2 recruitment at β1-AR | Promotes β-arrestin2 recruitment |
| Downstream β-Arrestin Signaling | Data not extensively available | Activates MAPK/ERK pathway |
Signaling Pathway Diagrams
To visualize the concepts discussed, the following diagrams illustrate the canonical G protein-dependent and the β-arrestin-mediated signaling pathways, as well as the differential effects of this compound and propranolol.
Canonical G protein-dependent β-adrenergic receptor signaling pathway.
β-arrestin-mediated signaling pathway activated by a biased agonist.
Differential effects of this compound and Propranolol on β-AR signaling pathways.
Experimental Protocols
The investigation of β-arrestin recruitment and signaling relies on sophisticated cell-based assays. Below are descriptions of key experimental methodologies cited in the literature for such studies.
TANGO (Transcriptional Activation following Arrestin Translocation) Assay
-
Principle: This assay measures the interaction between a GPCR and β-arrestin by linking this event to the expression of a reporter gene.
-
Methodology:
-
A fusion protein of the GPCR of interest with a transcription factor (e.g., tTA) linked by a protease cleavage site is expressed in host cells.
-
A second fusion protein consisting of β-arrestin and a protease (e.g., TEV protease) is also expressed.
-
Upon ligand-induced recruitment of β-arrestin to the GPCR, the protease cleaves the transcription factor from the receptor.
-
The released transcription factor translocates to the nucleus and activates the transcription of a reporter gene, such as luciferase.
-
The resulting luminescence is measured and is proportional to the extent of β-arrestin recruitment.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Principle: BRET is a proximity-based assay that measures the interaction between two proteins in real-time in living cells.
-
Methodology:
-
One protein of interest (e.g., the GPCR) is fused to a bioluminescent donor molecule (e.g., Renilla luciferase, Rluc).
-
The other protein (e.g., β-arrestin) is fused to a fluorescent acceptor molecule (e.g., Yellow Fluorescent Protein, YFP).
-
When the two proteins are in close proximity (typically <10 nm) upon ligand stimulation, the energy from the luciferase is transferred to the fluorescent protein, which then emits light at its characteristic wavelength.
-
The ratio of acceptor to donor emission is measured, and an increase in this ratio indicates protein-protein interaction.
-
Enzyme Fragment Complementation (EFC) Assay (e.g., PathHunter®)
-
Principle: This assay is based on the reconstitution of an active enzyme from two inactive fragments when they are brought into close proximity by an interacting protein pair.
-
Methodology:
-
The GPCR is tagged with a small fragment of an enzyme (e.g., β-galactosidase).
-
β-arrestin is tagged with the larger, complementing fragment of the same enzyme.
-
Ligand-induced interaction between the GPCR and β-arrestin brings the two enzyme fragments together, forming a functional enzyme.
-
A substrate is added that is converted by the active enzyme into a detectable signal (e.g., chemiluminescence).
-
The signal intensity is proportional to the level of β-arrestin recruitment.
-
Quantitative Data Summary
| Drug | Assay | Receptor | Effect on β-arrestin Recruitment | Quantitative Data (EC50/Potency) | Downstream Effect |
| This compound | TANGO Assay | β1-AR | Promotes β-arrestin2 recruitment | Not reported in comparative context | Not extensively characterized |
| Propranolol | BRET Assay | β2-AR | Promotes β-arrestin recruitment | Partial agonism observed, lower efficacy than isoproterenol | Induces ERK1/2 phosphorylation |
| Propranolol | TANGO Assay | β1-AR | Promotes β-arrestin2 recruitment | Not reported in comparative context | - |
| Propranolol | Western Blot | Breast Cancer Cells | - | EC50 for cell viability ~78 µM | Induces apoptosis, inhibits Akt and ERK phosphorylation |
Note: The lack of directly comparable quantitative data highlights a gap in the current research literature.
Conclusion
This compound and propranolol, while both classified as beta-blockers, exhibit distinct profiles in their interaction with the β-arrestin signaling pathway. Propranolol's role as a biased agonist, leading to β-arrestin recruitment and subsequent activation of downstream pathways like MAPK/ERK, is well-documented. This compound, a β1-selective antagonist and β2-partial agonist, has also been shown to promote β-arrestin2 recruitment at the β1-AR.
The clinical implications of these differential effects on β-arrestin signaling are an active area of research. The ability of certain β-blockers to engage β-arrestin pathways may contribute to their therapeutic benefits beyond simple G protein antagonism, potentially influencing long-term cellular processes such as cell survival and proliferation.
Further research, particularly direct quantitative comparative studies employing assays such as BRET or EFC, is warranted to fully elucidate the relative potencies and efficacies of this compound and propranolol in modulating β-arrestin signaling. Such studies will provide a more complete understanding of their mechanisms of action and could inform the development of next-generation biased ligands with improved therapeutic profiles.
References
- 1. This compound: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Unique Selective Adrenoceptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound, a new cardioselective beta 1-adrenergic blocker with vasodilating properties, in the treatment of mild to moderate hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist Effects of Propranolol on Non-Tumor Human Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Celiprolol's Antioxidant Effects in Endothelial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of celiprolol's antioxidant effects in endothelial cells against other beta-blockers, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows to aid in the validation and further research of this compound's vasculoprotective properties.
Introduction to this compound's Antioxidant Properties
This compound is a third-generation beta-blocker with vasodilating properties attributed to its unique pharmacological profile, which includes β1-adrenoceptor antagonism and partial β2-adrenoceptor agonism. Beyond its primary antihypertensive action, a growing body of evidence suggests that this compound exerts direct antioxidant effects on the vascular endothelium. This is a significant advantage over older, non-vasodilating beta-blockers and positions this compound as a potentially valuable agent in the management of cardiovascular diseases where endothelial dysfunction and oxidative stress are key pathological features.
Endothelial cells play a crucial role in maintaining vascular homeostasis. Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS), can impair endothelial function, leading to reduced nitric oxide (NO) bioavailability, inflammation, and apoptosis.[1][2] this compound's antioxidant activity appears to counteract these detrimental processes, thereby preserving endothelial health.
This guide will delve into the experimental evidence supporting this compound's antioxidant effects, comparing it with other beta-blockers such as atenolol (a second-generation beta-blocker with no intrinsic sympathomimetic activity or antioxidant properties), carvedilol, and nebivolol (third-generation beta-blockers with known antioxidant activities).[3][4]
Comparative Analysis of Antioxidant Effects
The antioxidant properties of beta-blockers can be evaluated through various in vitro and in vivo models, focusing on their ability to reduce oxidative stress markers and enhance antioxidant defense mechanisms in endothelial cells.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the antioxidant effects of this compound and its comparators.
Table 1: Effect of Beta-Blockers on Markers of Oxidative Stress in Endothelial Progenitor Cells
| Parameter | Control (WKY Rats) | Hypertensive (SHR) | SHR + this compound | SHR + Atenolol | Reference |
| TBARS Score (nmol/mg protein) | 1.5 ± 0.2 | 3.8 ± 0.4 | 1.8 ± 0.3 | 3.6 ± 0.4 | [5] |
| p22phox mRNA expression (ratio to GAPDH) | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.2 ± 0.2 | 2.4 ± 0.3 | |
| gp91phox mRNA expression (ratio to GAPDH) | 1.0 ± 0.1 | 2.8 ± 0.3 | 1.3 ± 0.2* | 2.7 ± 0.3 |
*p < 0.01 vs. SHR. Data are presented as mean ± SEM. TBARS: Thiobarbituric Acid Reactive Substances; WKY: Wistar-Kyoto; SHR: Spontaneously Hypertensive Rats.
Table 2: Comparative Effects of Third-Generation Beta-Blockers on Endothelial Function and Oxidative Stress Markers in Hypertensive Patients
| Parameter | Baseline | Carvedilol (12 weeks) | Nebivolol (12 weeks) | Reference |
| Flow-Mediated Dilation (%) | ~4-5% | Increased by 8.1% | Increased by 7.3% | |
| Ferric-Reducing Ability of Plasma (FRAP, µmol/L) | ~800 | Increased by 31.5% | No significant change | |
| Plasma Nitrite (NO2-) Concentration (µmol/L) | ~20 | No significant change | Increased by 62.1% |
*p < 0.05 vs. Baseline.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the antioxidant effects of this compound.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation and a widely used marker of oxidative stress.
Principle: MDA in the sample reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.
Procedure:
-
Sample Preparation: Homogenize endothelial cells in a suitable lysis buffer. Centrifuge to remove cellular debris and collect the supernatant.
-
Reaction Mixture: To 100 µL of the sample supernatant, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of TBA.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Extraction: Cool the tubes and add 1 mL of n-butanol and 5 mL of distilled water. Vortex the mixture and centrifuge at 4000 rpm for 10 minutes.
-
Measurement: Measure the absorbance of the organic layer at 532 nm.
-
Quantification: Calculate the concentration of TBARS using a standard curve prepared with MDA.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
Principle: A superoxide anion generating system (e.g., xanthine/xanthine oxidase) reduces a detector molecule (e.g., WST-1), which produces a colored product. SOD in the sample inhibits this reduction, and the degree of inhibition is proportional to the SOD activity.
Procedure:
-
Sample Preparation: Prepare endothelial cell lysates in an appropriate buffer.
-
Reaction Mixture: In a 96-well plate, add the cell lysate, WST-1 working solution, and xanthine oxidase solution.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition of the reduction of WST-1 and determine the SOD activity by comparing it to a standard curve.
Catalase Activity Assay
This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂).
Principle: The assay is based on the reaction of catalase with a known amount of H₂O₂. The remaining H₂O₂ is then reacted with a chromogenic substrate in the presence of horseradish peroxidase (HRP) to produce a colored product. The intensity of the color is inversely proportional to the catalase activity.
Procedure:
-
Sample Preparation: Prepare endothelial cell lysates.
-
Reaction: Add the cell lysate to a solution containing a known concentration of H₂O₂. Incubate for a specific time.
-
Color Development: Stop the reaction and add a chromogenic substrate and HRP.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 520 nm).
-
Calculation: Calculate the catalase activity based on the decrease in H₂O₂ concentration, determined from a standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in this compound's antioxidant effects and a typical experimental workflow for its validation.
Caption: this compound's dual mechanism of antioxidant action.
Caption: Workflow for validating antioxidant effects.
Conclusion
References
- 1. Frontiers | ROS-triggered endothelial cell death mechanisms: Focus on pyroptosis, parthanatos, and ferroptosis [frontiersin.org]
- 2. Oxidative stress and reactive oxygen species in endothelial dysfunction associated with cardiovascular and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of carvedilol and nebivolol on oxidative stress-related parameters and endothelial function in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of the antioxidative beta-blocker this compound on endothelial progenitor cells in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Celiprolol vs. Atenolol: A Comparative Analysis of Pulmonary Effects in Asthmatic Patients
A critical examination of the differential effects of two beta-blockers on respiratory function in individuals with asthma, supported by clinical data and mechanistic insights.
For researchers and drug development professionals navigating the complexities of beta-blocker therapy in patients with comorbid asthma, the choice between agents is paramount. While beta-blockers are a cornerstone in cardiovascular medicine, their potential to induce bronchoconstriction has historically limited their use in patients with reactive airway disease. This guide provides a detailed comparison of celiprolol and atenolol, two cardioselective beta-blockers, with a focus on their pulmonary effects in asthmatic individuals.
Pharmacological Distinction: A Tale of Two Beta-Blockers
Atenolol is a well-established second-generation cardioselective β1-adrenergic antagonist. Its primary mechanism of action involves blocking β1-receptors in the heart, thereby reducing heart rate, blood pressure, and myocardial contractility. However, at higher doses, its selectivity for β1-receptors diminishes, leading to a potential for β2-receptor blockade in the lungs, which can trigger bronchoconstriction in susceptible individuals like asthmatics.[1]
This compound, a third-generation beta-blocker, exhibits a more complex pharmacological profile.[2] It is a β1-antagonist with a unique property of partial β2-agonist activity.[2] This intrinsic sympathomimetic activity at the β2-receptor is thought to counteract the potential for bronchoconstriction, making it a theoretically safer option for patients with asthma.[2][3]
Head-to-Head Clinical Data: Pulmonary Function Under Scrutiny
Multiple clinical studies have investigated the comparative pulmonary effects of this compound and atenolol in asthmatic patients. The data consistently demonstrates a more favorable respiratory safety profile for this compound.
| Parameter | This compound | Atenolol | Key Findings | Citations |
| Forced Expiratory Volume in 1 second (FEV1) | No significant change or slight increase from baseline. | Significant decrease from baseline in several studies. | This compound is consistently shown to be "bronchosparing" compared to atenolol, which can induce bronchoconstriction. | |
| Forced Vital Capacity (FVC) | No significant change. | A significant decrease was observed in some studies. | Similar to FEV1, this compound did not negatively impact FVC, unlike atenolol in certain patient populations. | |
| Maximal Midexpiratory Flow Rate (FEF25-75) | Positive changes, similar to placebo. | Significant reductions observed. | This compound's effect on smaller airways appears to be more favorable than that of atenolol. | |
| Airway Resistance (Raw) | No significant change. | Increased airway resistance was noted in some trials. | This compound did not increase airway resistance, a key concern in asthmatic patients. | |
| Response to β2-Agonists (e.g., Albuterol) | Did not antagonize the bronchodilatory effects of β2-agonists. | Attenuated the response to β2-agonists. | This compound allows for the effective use of rescue inhalers, a critical safety consideration. |
Experimental Protocols: A Glimpse into the Research
The clinical trials forming the basis of this comparison guide have employed rigorous methodologies to assess the pulmonary effects of these drugs. A typical experimental workflow is outlined below.
A common study design is a randomized, double-blind, placebo-controlled, crossover trial. This design allows each patient to serve as their own control, minimizing inter-individual variability.
Key Methodological Components:
-
Patient Population: Studies typically enroll patients with mild to moderate essential hypertension and stable asthma.
-
Washout Period: A crucial step involves a washout period where patients discontinue their regular bronchodilator medications to establish a stable baseline.
-
Dosages: Single oral doses are commonly used for acute effect assessment, for instance, 200-400 mg of this compound versus 100 mg of atenolol.
-
Pulmonary Function Tests: Spirometry is the primary tool for measuring FEV1, FVC, and other respiratory parameters at baseline and at various time points after drug administration.
-
Bronchodilator Challenge: To assess the interaction with rescue medication, a β2-agonist like albuterol or isoproterenol is administered after the study drug, and the subsequent change in pulmonary function is measured.
Conclusion for the Research Professional
The available evidence strongly suggests that this compound has a superior pulmonary safety profile compared to atenolol in patients with asthma. Its unique pharmacological characteristic of partial β2-agonism appears to confer a "bronchosparing" effect, mitigating the risk of bronchoconstriction that can be observed with atenolol. Furthermore, this compound does not appear to impede the efficacy of rescue β2-agonist therapy, a critical consideration in the clinical management of asthmatic patients.
While cardioselective beta-blockers as a class are considered safer than non-selective agents in asthma, the data indicates that significant differences exist even within this class. For drug development professionals, the case of this compound highlights a successful strategy in designing cardiovascular drugs with improved safety profiles for patient populations with specific comorbidities. Future research could focus on further elucidating the long-term pulmonary effects of this compound and exploring the development of other beta-blockers with similar beneficial ancillary properties.
References
A Comparative Analysis of Celiprolol and Metoprolol on Cardiac Performance
A detailed guide for researchers and drug development professionals on the differential effects of celiprolol and metoprolol on cardiac function, supported by experimental data, detailed protocols, and signaling pathway visualizations.
In the landscape of beta-adrenergic receptor antagonists, both this compound and metoprolol are established therapeutic agents, yet their distinct pharmacological profiles result in significantly different impacts on cardiac performance. This guide provides a comprehensive comparison of their effects, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals.
Core Pharmacological Differences
Metoprolol is a selective β1-adrenoceptor antagonist, known for its negative chronotropic and inotropic effects, which reduce heart rate and myocardial contractility. In contrast, this compound is a third-generation beta-blocker with a unique profile. It is a selective β1-adrenoceptor antagonist but also exhibits partial β2-adrenoceptor agonist activity.[1][2] This intrinsic sympathomimetic activity at the β2 receptor, coupled with its ability to stimulate nitric oxide (NO) production, contributes to its vasodilatory properties and a more favorable hemodynamic profile compared to traditional beta-blockers like metoprolol.[1][3][4]
Impact on Cardiac Hemodynamics: A Data-Driven Comparison
Experimental studies have consistently demonstrated the divergent effects of this compound and metoprolol on key cardiac performance indicators. The following tables summarize quantitative data from comparative clinical trials.
Table 1: Effects on Resting and Exercise Hemodynamics in Healthy Volunteers
| Parameter | Metoprolol (50 mg) | This compound (200 mg) | Placebo | Reference |
| Resting Heart Rate | ↓ | ↓ | No significant change | |
| Exercise Heart Rate (75 watts) | -9.7 beat/min | -6.9 beat/min | Progressive increase | |
| Peak Aortic Acceleration (pkA) at Rest | ↓ | ↑ | No significant change | |
| Peak Aortic Acceleration (pkA) during Exercise (75 watts) | Blunted increase (-22.9% vs placebo) | No significant change | Progressive increase |
Data presented as change from baseline or comparison to placebo.
Table 2: Effects on Left Ventricular Function in Patients with Coronary Artery Disease
| Parameter | Metoprolol (IV) | This compound (IV) | Condition | Reference |
| Cardiac Index | ↓ | ↑ | Rest | |
| Left Ventricular Ejection Fraction (LVEF) | ↓ | ↑ | Rest | |
| LV End-Systolic Volume | ↑ | ↓ | Rest | |
| LV End-Diastolic Volume | ↑ | No significant change | Rest | |
| Systemic Vascular Resistance | ↑ | No significant change | Rest | |
| Pulmonary Artery Occluded Pressure (PAOP) | ↑ | ↓ | Rest | |
| PAOP during Exercise | ↑ | No significant change | Exercise |
IV denotes intravenous administration. Changes are relative to baseline.
Table 3: Effects on Blood Pressure in Hypertensive Patients
| Parameter | Metoprolol | This compound | Duration | Reference |
| Mean Systolic Blood Pressure (SBP) Reduction | 26.08 mmHg | 31.91 mmHg | 2 weeks | |
| Mean Diastolic Blood Pressure (DBP) Reduction | 15.81 mmHg | 15.03 mmHg | 2 weeks |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and metoprolol on cardiac performance can be attributed to their differential engagement with downstream signaling pathways.
This compound's Dual Mechanism
This compound's unique profile stems from its β1-antagonism and partial β2-agonism. The β2-agonist activity leads to vasodilation and may also contribute to its effects on nitric oxide production. Studies have shown that this compound can increase the expression of endothelial nitric oxide synthase (eNOS), leading to enhanced NO availability. This NO-dependent pathway contributes to its vasodilatory and potential cardioprotective effects, including the attenuation of cardiac hypertrophy.
Metoprolol and Cardiac Remodeling
Metoprolol's primary mechanism is the selective blockade of β1-adrenergic receptors, which are predominantly located in the heart. This action reduces the effects of catecholamines, leading to decreased heart rate, blood pressure, and myocardial contractility. In the context of heart failure and post-myocardial infarction, metoprolol has been shown to mitigate adverse cardiac remodeling. One of the proposed mechanisms involves the regulation of A-Kinase Anchoring Protein 5 (AKAP5). Metoprolol treatment can restore the expression of AKAP5, which in turn can modulate calcium signaling and transcription factors involved in cardiac hypertrophy and fibrosis, such as NFATc3 and GATA4.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and metoprolol.
Protocol 1: Assessment of Hemodynamics by Echo-Doppler
This protocol outlines the non-invasive measurement of cardiac hemodynamics at rest and during exercise.
-
Subject Preparation: Subjects fast for at least 4 hours prior to the study. A baseline electrocardiogram (ECG) and blood pressure are recorded.
-
Drug Administration: A single oral dose of metoprolol (e.g., 50 mg), this compound (e.g., 200 mg), or placebo is administered in a double-blind, randomized crossover design with a washout period of at least one week between treatments.
-
Echocardiographic Measurements:
-
Instrumentation: A continuous-wave Doppler ultrasound system is used.
-
Resting Measurements: At baseline and regular intervals post-dosing, subjects are placed in the supine position. Standard 2D and Doppler echocardiographic images are obtained from the apical four-chamber view.
-
Cardiac Output Calculation: The stroke volume is calculated as the product of the flow area (derived from the diameter of the aortic annulus) and the velocity-time integral of blood flow in the left ventricular outflow tract. Cardiac output is then calculated by multiplying the stroke volume by the heart rate.
-
Peak Aortic Acceleration: This is measured from the steepest upstroke of the Doppler velocity waveform.
-
-
Exercise Protocol:
-
Subjects perform supine bicycle exercise with incrementally increasing workloads (e.g., 25, 50, 75 watts) for fixed durations.
-
Echocardiographic and hemodynamic measurements are repeated at each stage of exercise.
-
-
Data Analysis: Changes in heart rate, blood pressure, cardiac output, stroke volume, and peak aortic acceleration are compared between the different treatment groups at rest and at each exercise level.
Protocol 2: Assessment of Left Ventricular Function by Radionuclide Ventriculography (RNV)
This protocol details a method for assessing left ventricular volumes and ejection fraction.
-
Radiolabeling of Red Blood Cells: The patient's red blood cells are tagged with a radiotracer, typically Technetium-99m (99mTc), either in-vivo or in-vitro.
-
Image Acquisition:
-
The patient is positioned under a gamma camera, and ECG leads are attached for gating the acquisition to the cardiac cycle.
-
The R-wave of the ECG is used as a trigger to divide the cardiac cycle into a series of frames (e.g., 16 or 32).
-
Images of the heart are acquired over several hundred cardiac cycles to obtain a high-quality, composite, cinematic view of the beating ventricles.
-
-
Data Processing and Analysis:
-
Regions of interest are drawn around the left ventricle at end-diastole (largest volume) and end-systole (smallest volume) on the processed images.
-
The computer calculates the radioactive counts within the ventricle at these two phases.
-
The left ventricular ejection fraction (LVEF) is calculated as: (End-diastolic counts - End-systolic counts) / End-diastolic counts.
-
Ventricular volumes can also be derived from these measurements.
-
-
Study Design: In a comparative drug trial, RNV would be performed at baseline and after a period of treatment with either this compound or metoprolol to assess changes in LVEF and volumes.
Protocol 3: Assessment of Cardiac Remodeling by Cardiac Magnetic Resonance (CMR)
CMR is the gold standard for the assessment of ventricular mass, volumes, and function.
-
Patient Preparation: No special preparation is typically required. An ECG is used for gating the image acquisition.
-
Image Acquisition Protocol:
-
Localizer Scans: Initial fast scans are performed to locate the heart within the chest.
-
Cine Imaging: A series of ECG-gated cine images are acquired using a steady-state free precession (SSFP) sequence.
-
A stack of contiguous short-axis slices is acquired to cover the entire left ventricle from the mitral valve to the apex. Long-axis views (2-, 3-, and 4-chamber) are also obtained.
-
Images are typically acquired during breath-holds to minimize respiratory motion artifacts.
-
-
Data Analysis:
-
The endocardial and epicardial borders of the left ventricle are manually or semi-automatically traced on the short-axis cine images at end-diastole and end-systole.
-
The software then calculates the left ventricular end-diastolic volume (LVEDV), end-systolic volume (LVESV), stroke volume (SV = LVEDV - LVESV), and ejection fraction (LVEF = SV / LVEDV).
-
Left ventricular mass is calculated from the myocardial volume (epicardial volume - endocardial volume) multiplied by the specific gravity of the myocardium.
-
-
Study Design: In studies of cardiac remodeling, CMR scans are performed at baseline and after a defined treatment period (e.g., 6-12 months) with metoprolol or a comparator to quantify changes in ventricular volumes, mass, and function.
Conclusion
The choice between this compound and metoprolol for the management of cardiovascular conditions must be guided by a thorough understanding of their distinct pharmacological profiles and their resulting effects on cardiac performance. Metoprolol, a conventional β1-selective antagonist, effectively reduces heart rate and contractility, which is beneficial in many cardiac conditions but can be detrimental in patients with already compromised cardiac function. This compound's ancillary properties, including partial β2-agonism and stimulation of nitric oxide production, result in a more favorable hemodynamic profile, characterized by maintained or even improved cardiac output and reduced peripheral resistance. This makes this compound a potentially advantageous option in specific patient populations where preserving cardiac performance and promoting vasodilation are desirable. The experimental data and methodologies presented in this guide provide a robust framework for further research and informed clinical decision-making in the development and application of these cardiovascular agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. This compound: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a vasodilatory beta-blocker, inhibits pressure overload-induced cardiac hypertrophy and prevents the transition to heart failure via nitric oxide-dependent mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Celiprolol in a Laboratory Setting
Proper disposal of celiprolol, a beta-blocker used in research and pharmaceutical development, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with federal, state, and local regulations. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and is recognized as harmful to aquatic life with long-lasting effects[1][2]. Therefore, its disposal requires a structured and informed approach.
The primary regulatory framework governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA)[3][4]. A key update to these regulations, known as Subpart P, specifically prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals by healthcare facilities, a best practice that laboratories should also adopt[3].
Step-by-Step Disposal Protocol for this compound
Researchers and laboratory personnel must handle this compound waste with care, following a clear, multi-step procedure to ensure safety and compliance.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Due to its potential harm to aquatic life, this compound waste should be managed as a hazardous waste. This includes pure this compound, expired stock, contaminated labware (e.g., vials, pipettes, gloves), and any spill cleanup materials.
-
Segregate at the Source: Immediately segregate this compound waste from non-hazardous, general laboratory waste. Use dedicated, clearly marked waste containers.
Step 2: Proper Containerization and Labeling
-
Select Appropriate Containers: Use containers that are durable, leak-proof, and compatible with the chemical nature of the waste. Ensure containers can be securely sealed.
-
Label Clearly: All containers must be labeled with the words "Hazardous Waste" and identify the contents, including "this compound". The label should also include the date when waste was first added.
Step 3: On-Site Accumulation and Storage
-
Secure Storage: Store waste containers in a designated, secure area away from general lab traffic. Storage areas should prevent and contain potential spills.
-
Follow Accumulation Limits: Be aware of your facility's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the amount of waste that can be accumulated on-site and for how long.
Step 4: Arrange for Professional Disposal
-
Engage a Licensed Disposal Vendor: The recommended and compliant method for disposing of this compound waste is to contract with a licensed hazardous material disposal company. These vendors are equipped to handle and transport pharmaceutical waste according to all regulations.
-
Preferred Treatment Method: Incineration in a permitted facility, often equipped with an afterburner and scrubber, is the preferred treatment method for pharmaceutical waste like this compound to ensure its complete destruction.
Step 5: Documentation and Record-Keeping
-
Maintain Manifests: Keep detailed records of all hazardous waste shipments. The shipping manifest is a legal document that tracks the waste from your facility to its final disposal site.
-
Certificates of Destruction: Obtain and file certificates of destruction from your disposal vendor as proof of compliant disposal. These records should be maintained for a minimum of three years.
Key Disposal Considerations for this compound Waste
The following table summarizes the critical aspects of managing this compound waste streams within a research or drug development environment.
| Waste Stream | Disposal Method | Key Considerations |
| Unused/Expired this compound | Licensed Hazardous Waste Vendor | Must be treated as hazardous pharmaceutical waste. Do not dispose of in regular trash or down the drain. |
| Contaminated Labware | Licensed Hazardous Waste Vendor | Includes gloves, bench paper, empty vials, and other materials in direct contact with this compound. Dispose of as hazardous waste. |
| Spill Cleanup Materials | Licensed Hazardous Waste Vendor | Contain spills immediately, collect material using appropriate personal protective equipment, and place in a sealed, labeled hazardous waste container. |
| Empty Stock Containers | Varies by Container Type | A container is considered "RCRA empty" when contents are removed by normal means. Non-hazardous containers can be recycled or thrown in regular trash after personal/confidential information is removed. However, given this compound's hazards, it is best practice to manage the container as hazardous waste. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste management.
References
Essential Safety and Handling of Celiprolol for Laboratory Professionals
An Immediate Guide to Safe Handling, Personal Protective Equipment, and Disposal
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Celiprolol. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.[1][2][3] The recommended safety measures are outlined in the table below.
| Control Type | Equipment/Procedure | Purpose | Source |
| Engineering Controls | Use in a well-ventilated area or under a laboratory fume hood.[1][4] | To prevent the formation of dust and aerosols and to control exposure to airborne contaminants. | |
| Provide accessible safety shower and eye wash station. | For immediate decontamination in case of accidental exposure. | ||
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles and splashes. | |
| Hand Protection | Wear protective gloves (e.g., nitrile or neoprene). | To prevent skin contact with the substance. | |
| Body Protection | Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | To protect skin and clothing from contamination. | |
| Respiratory Protection | A respirator (e.g., N95 or higher) may be required if dust cannot be controlled or if unpacking non-plastic containers. | To prevent inhalation of dust particles. |
Procedural Guidance for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and regulatory compliance. The following workflow outlines the key steps to be followed.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Store at recommended temperatures, which may include refrigeration.
-
Keep away from direct sunlight and sources of ignition.
-
Store away from strong acids and bases.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
If in eyes: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.
-
If inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.
-
If swallowed: Rinse mouth and do NOT induce vomiting. Seek immediate medical advice.
Spill and Accidental Release:
-
For non-emergency personnel, evacuate the area.
-
Emergency responders should be equipped with proper protection.
-
Ventilate the area of the spill.
-
Prevent the substance from entering sewers and public waters.
-
For land spills, sweep or shovel the material into suitable containers for disposal, minimizing dust generation.
Disposal:
-
Dispose of this compound and its container in accordance with all local, state, and federal regulations.
-
One option for disposal is to mix the medicine with an unappealing substance like dirt, cat litter, or used coffee grounds, place the mixture in a sealed plastic bag, and then dispose of it in the household trash.
-
Alternatively, utilize a drug take-back program if available in your area.
-
Do not flush down the toilet unless specifically instructed to do so.
-
For laboratory settings, unused investigational medications may need to be destroyed in accordance with RCRA guidelines, which may involve incineration. Contact your institution's Environmental Health and Safety department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
